1-Fmoc-D-prolyl-glycine
Description
BenchChem offers high-quality 1-Fmoc-D-prolyl-glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fmoc-D-prolyl-glycine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c25-20(26)12-23-21(27)19-10-5-11-24(19)22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,27)(H,25,26)/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINDOSYVRZADBY-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361610-55-9 | |
| Record name | 2-{[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]formamido}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Role of 1-Fmoc-D-prolyl-glycine in inducing beta-turn conformations
Title: The Heterochiral Turn: A Technical Guide to 1-Fmoc-D-Prolyl-Glycine in Peptidomimetic Design
Executive Summary
In the landscape of rational drug design, controlling peptide backbone geometry is the primary challenge. Linear peptides rarely retain bioactive conformations in solution due to entropic penalties. 1-Fmoc-D-prolyl-glycine (Fmoc-D-Pro-Gly-OH) serves as a "privileged scaffold"—a pre-organized dipeptide building block used specifically to nucleate
This guide details the structural mechanics, solid-phase synthesis (SPPS) protocols, and validation methodologies for leveraging this motif to stabilize pharmacophores and macrocycles.
Structural Mechanics: The "Heterochiral" Effect
The efficacy of the D-Pro-Gly motif stems from its ability to override the random coil tendency of peptide chains. By introducing a D-amino acid (D-Pro) followed by an achiral residue (Gly), researchers force the backbone into a specific region of the Ramachandran plot that is sterically forbidden for all-L sequences.
The Nucleation Mechanism
A
-
The D-Pro Constraint (
): The pyrrolidine ring of proline restricts the dihedral angle to approximately -60° (L-Pro) or +60° (D-Pro). The D-enantiomer obligates a positive angle, which is the hallmark of Type I' and II' turns (mirror images of the common Type I and II). -
The Glycine Hinge (
): The position in these turns often requires positive and angles that cause steric clashes for residues with side chains (even methyl groups). Glycine, lacking a side chain, accommodates these high-energy conformations without penalty.
Thermodynamic Stability
Incorporating D-Pro-Gly lowers the entropic cost of folding (
Table 1: Dihedral Angle Profiles of Relevant
| Turn Type | Role of D-Pro-Gly | ||
| Type I | (-60°, -30°) | (-90°, 0°) | Common in L-proteins; D-Pro disfavored. |
| Type II | (-60°, +120°) | (+80°, 0°) | Common in L-proteins; Gly often at |
| Type I' | (+60°, +30°) | (+90°, 0°) | Strongly induced by D-Pro-Gly. |
| Type II' | (+60°, -120°) | (-80°, 0°) | Strongly induced by D-Pro-Gly. |
Visualization: Turn Induction Pathway
The following diagram illustrates the mechanistic flow from the stereochemical properties of the dipeptide to the stabilization of the secondary structure.
Figure 1: Mechanistic pathway of
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
While D-Pro and Gly can be coupled sequentially, using the pre-formed dipeptide Fmoc-D-Pro-Gly-OH is the "Gold Standard" to avoid diketopiperazine (DKP) formation—a common side reaction where the dipeptide cleaves itself from the resin during the deprotection of the second residue.
Materials
-
Building Block: Fmoc-D-Pro-Gly-OH (High purity >98%).
-
Resin: Rink Amide (for C-term amides) or Wang (for C-term acids). Low loading (0.3–0.5 mmol/g) is preferred to reduce aggregation.
-
Coupling Reagents: HATU or DIC/Oxyma (preferred over HBTU for sterically demanding couplings).
Step-by-Step Synthesis Workflow
-
Resin Swelling: Swell resin in DMF for 30 mins.
-
Elongation (Pre-Turn): Synthesize the C-terminal strand using standard Fmoc cycles.
-
Dipeptide Coupling (The Critical Step):
-
Dissolve Fmoc-D-Pro-Gly-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.
-
Add DIPEA (6 eq) immediately before adding to the resin.
-
Reaction Time: 2 to 4 hours (longer than single residues due to the bulk of the dipeptide).
-
Monitoring: Verify coupling via Kaiser test (if Gly is the previous residue) or Chloranil test (if Pro is the previous residue).
-
-
Elongation (Post-Turn): Continue synthesis of the N-terminal strand.
-
Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.
Diagram: SPPS Workflow
Figure 2: SPPS workflow emphasizing the incorporation of the Fmoc-D-Pro-Gly-OH unit.
Validation & Characterization
Synthesizing the sequence is not enough; you must prove the turn exists in solution.
NMR Spectroscopy (The Gold Standard)
Nuclear Magnetic Resonance (NMR) provides definitive proof of the hairpin structure.
-
NOE Connectivity: The hallmark of a
-hairpin induced by D-Pro-Gly is a strong Nuclear Overhauser Effect (NOE) between the alpha-protons of the residues flanking the turn ( and ). -
Amide Temperature Coefficients: Measure chemical shifts at variable temperatures (280K–320K).
-
Result: Residues involved in the cross-strand hydrogen bonds (the "ladder" of the hairpin) will show low temperature coefficients (
ppb/K), indicating solvent shielding. -
Turn Residues: The Gly NH (
) is often solvent-exposed and will show a high coefficient.
-
Circular Dichroism (CD)
While less specific than NMR, CD is useful for rapid screening.
-
Signature: A Type I'/II' turn within a hairpin often produces a spectrum with a minimum around 200–205 nm and a maximum (exciton couplet) near 215–225 nm (distinct from the random coil minimum at 198 nm).
Applications in Drug Design
-
Macrocyclization: Using D-Pro-Gly as a template allows for "head-to-tail" cyclization of difficult sequences. The turn brings the N- and C-termini into proximity, significantly increasing cyclization yields compared to linear precursors.
-
Example: Gramicidin S analogs utilize this turn to maintain the cyclic antiparallel
-sheet structure.
-
-
Inhibiting Protein-Protein Interactions (PPIs): Many PPIs are mediated by
-hairpin loops (e.g., the loop of the SH2 domain). Synthetic peptides containing the native L-sequence often unfold. Substituting the native turn with D-Pro-Gly "locks" the bioactive conformation, increasing affinity and proteolytic stability.
References
-
Gellman, S. H. (1998).[2][3] "Rules for Antiparallel
-Sheet Design: D-Pro-Gly is Superior to L-Asn-Gly for -Hairpin Nucleation." Journal of the American Chemical Society.[3] Link -
Haque, T. S., et al. (1996). "Little, S. E., & Gellman, S. H. Stereochemical Bias in
-Hairpin Formation." Journal of the American Chemical Society.[3] Link -
Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry. Link
-
Syud, F. A., et al. (2001).[3] "NMR-Based Quantification of
-Hairpin Populations in Aqueous Solution." Journal of the American Chemical Society.[3] Link -
Robinson, J. A. (2008). "Beta-Hairpin Peptidomimetics: Design, Synthesis and Biological Evaluation." Accounts of Chemical Research. Link
Sources
Engineering Stable β-Hairpin Peptidomimetics: The Strategic Application of 1-Fmoc-D-Prolyl-Glycine
Executive Summary
The translation of bioactive peptide sequences into viable therapeutics is frequently hindered by their inherent conformational instability in aqueous environments. Linear peptides suffer from a high entropic cost of folding, rendering them susceptible to proteolytic degradation and poor target affinity. To overcome this thermodynamic barrier, peptidomimetic drug design relies on the strategic incorporation of conformationally constrained turn-inducers. This technical guide explores the mechanistic superiority, synthetic application, and analytical validation of 1-Fmoc-D-prolyl-glycine (Fmoc-D-Pro-Gly-OH) as a foundational building block for nucleating highly stable β-hairpin architectures.
The Thermodynamic Challenge of β-Sheet Design
In de novo protein design and peptidomimetics, engineering a monomeric, water-soluble β-hairpin is notoriously difficult [[1]](). Unrestrained linear peptides rarely form stable β-sheets in water because the entropic penalty of restricting the backbone outweighs the enthalpic gain of intramolecular hydrogen bonding. Water molecules aggressively compete for backbone amide interactions, driving the peptide into a random coil ensemble.
To bypass this, researchers must artificially nucleate the fold. By forcing the peptide backbone into a tight reverse turn, the flanking sequences are brought into close proximity, drastically reducing the entropic cost of cross-strand hydrogen bonding and hydrophobic core packing 2.
Mechanistic Rationale: The Type II' β-Turn Nucleator
The choice of the nucleating turn sequence is the most critical variable in β-hairpin design. The dipeptide sequence D-Pro-Gly has emerged as the gold standard for nucleating antiparallel β-sheets [[3]]().
The Stereochemical Causality
Natural β-hairpins typically exhibit a right-handed twist. To accommodate this geometry, the turn region must adopt a mirror-image conformation known as a Type II' β-turn [[4]](). The i+1 residue of a Type II' turn requires a positive φ (phi) dihedral angle. Proteinogenic L-amino acids strongly disfavor positive φ angles due to steric clashes. However, the unnatural D-enantiomer of proline (D-Pro) naturally restricts its backbone to the exact positive φ and ψ angles required for the i+1 position [[5]](). When paired with the highly flexible Glycine at the i+2 position, the D-Pro-Gly motif acts as a rigid conformational lock, forcefully directing the flanking strands into an antiparallel alignment.
Quantitative Comparison of Turn Motifs
The superiority of D-Pro-Gly is evident when compared to other common turn-inducing sequences.
| Turn Motif | Dominant Turn Type | Folded Population (%) | Stereochemical Driver | Limitations |
| D-Pro-Gly | Type II' | >80% | D-amino acid forces positive φ angle at i+1 | Requires non-proteinogenic D-amino acid |
| L-Asn-Gly | Type I' | 30–50% | Side-chain to backbone hydrogen bonding | Highly flexible; lower nucleating efficiency |
| Aib-Gly | Mixed (I/II) | ~40% | Gem-dimethyl group restricts Ramachandran space | Lacks strict stereochemical directionality |
| D-Pro-L-Pro | Type II' | >90% | Dual pyrrolidine rings lock φ/ψ angles | Steric bulk can disrupt tight core packing |
Table 1: Comparative analysis of β-turn nucleators. Folded populations are approximate, derived from model β-hairpin systems (e.g., BH8 or TrpZip) in aqueous solution at 298K 3, 6.
Applications in Peptidomimetic Drug Design
By utilizing the D-Pro-Gly turn, researchers can create highly stable scaffolds for drug discovery.
Figure 1: Logical architecture of a β-hairpin peptidomimetic nucleated by a D-Pro-Gly turn.
-
Protein Epitope Mimetics (PEMs): Many protein-protein interactions (PPIs) are mediated by surface-exposed β-hairpin loops. By grafting the target-binding residues onto a D-Pro-Gly stabilized scaffold, scientists can create potent, protease-resistant PPI inhibitors 2.
-
Antimicrobial Peptides (AMPs): Cyclic β-hairpins nucleated by D-Pro-Gly have been deployed to target lipopolysaccharide transport proteins in Gram-negative bacteria, offering a novel mechanism to combat antibiotic resistance 5.
-
Tertiary Fold Stabilization: Beyond isolated hairpins, D-Pro-Gly is used to engineer the loops of larger synthetic mini-proteins (like helix-loop-helix motifs), though its strong predisposition for mirror-image turns must be carefully matched to the desired global topology 7.
Solid-Phase Peptide Synthesis (SPPS): The Dipeptide Block Advantage
While one could sequentially couple Glycine and then D-Proline during SPPS, this approach is fundamentally flawed. Coupling an amino acid onto the sterically hindered secondary amine of a resin-bound Proline is notoriously sluggish, often resulting in deletion sequences.
The Causality of the Dipeptide Block: Utilizing the pre-synthesized 1-Fmoc-D-prolyl-glycine building block eliminates this synthetic bottleneck. By coupling the Glycine carboxyl group of the intact dipeptide to the growing chain, the difficult Pro-Gly amide bond is already pre-formed. This strategy drastically reduces the accumulation of incomplete sequences and suppresses diketopiperazine (DKP) formation, maximizing the final yield of the target peptidomimetic.
Figure 2: Self-validating Solid-Phase Peptide Synthesis (SPPS) workflow utilizing the Fmoc-D-Pro-Gly-OH dipeptide block.
Self-Validating Experimental Protocol for Peptidomimetic Assembly
To ensure scientific integrity, the following protocol operates as a self-validating system, where progression to the next step is gated by real-time analytical confirmation.
Step 1: Resin Preparation & Deprotection
-
Action: Swell Fmoc-Rink Amide resin in DMF for 30 minutes. Treat with 20% piperidine in DMF to remove the initial Fmoc group.
-
Causality: Rink amide resin is selected to yield a C-terminal amide upon cleavage. This removes the negative charge of a free carboxylate, which can destabilize the β-hairpin via unfavorable dipole interactions.
-
Self-Validation: Route the deprotection flow-through to an in-line UV detector. Measure the absorbance of the dibenzofulvene adduct at 301 nm. Do not proceed until the UV baseline completely stabilizes, confirming 100% Fmoc removal.
Step 2: C-Terminal Strand Elongation
-
Action: Iteratively couple standard Fmoc-amino acids using HATU and DIPEA (1:1:2 eq relative to resin loading).
-
Causality: Building the sequence from the C- to N-terminus prevents the racemization that occurs if peptide fragments are activated at their C-termini.
-
Self-Validation: Perform a Kaiser (ninhydrin) test after each coupling. A yellow solution (negative) validates complete acylation of primary amines. A blue solution (positive) dictates an immediate re-coupling.
Step 3: Nucleator Incorporation (1-Fmoc-D-prolyl-glycine)
-
Action: Couple the pre-synthesized Fmoc-D-Pro-Gly-OH dipeptide block using HATU/DIPEA for an extended 2-hour duration.
-
Causality: HATU is explicitly chosen over HBTU because its 7-aza group provides a neighboring-group effect that accelerates the coupling of sterically demanding substrates.
-
Self-Validation: Conduct a Kaiser test. Because we are coupling the Glycine carboxyl to the primary amine of the growing chain, the standard test accurately validates the formation of the critical junction.
Step 4: N-Terminal Strand Elongation
-
Action: Continue iterative coupling of the remaining sequence.
-
Causality: As the N-terminal strand is synthesized, the pre-installed D-Pro-Gly turn will force the peptide to fold into a β-hairpin on the resin. This can cause severe on-resin aggregation and sequence deletion.
-
Self-Validation: Closely monitor the UV deprotection peaks (301 nm). A sudden drop in the integrated peak area indicates aggregation-induced incomplete deprotection. If this occurs, immediately switch to chaotropic coupling conditions (e.g., adding 0.1 M LiCl to the DMF or utilizing microwave-assisted heating at 60°C).
Step 5: Global Cleavage and Isolation
-
Action: Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v) for 2 hours.
-
Causality: TFA cleaves the peptide from the solid support and removes side-chain protecting groups. Triisopropylsilane (TIPS) acts as a highly effective carbocation scavenger, preventing the irreversible re-alkylation of electron-rich residues (Trp, Tyr).
-
Self-Validation: Precipitate the crude peptide in cold diethyl ether. Analyze via RP-HPLC and ESI-MS. The synthesis is validated only if the dominant peak matches the calculated monoisotopic mass of the target peptidomimetic.
Analytical Validation of the β-Hairpin Fold
Following purification, the successful induction of the β-hairpin must be empirically verified:
-
Circular Dichroism (CD) Spectroscopy: A properly folded D-Pro-Gly nucleated β-hairpin will exhibit a characteristic minimum near 214–217 nm in aqueous solution or methanol, confirming the presence of β-sheet secondary structure 4.
-
2D NMR Spectroscopy (NOESY/ROESY): The definitive proof of a folded hairpin is the observation of strong Nuclear Overhauser Effects (NOEs) between the α-protons (
) of cross-strand residues, as well as diagnostic interresidue NOEs establishing the Type II' geometry of the D-Pro-Gly segment itself 3.
References
-
Awasthi, S.K. et al. "A designed beta-hairpin peptide." Biochemical and Biophysical Research Communications, 1995. 4
-
Stanger, H.E.; Gellman, S.H. "Rules for Antiparallel β-Sheet Design: d-Pro-Gly Is Superior to l-Asn-Gly for β-Hairpin Nucleation." Journal of the American Chemical Society, 1998. 3
-
"Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties." MDPI, 2021. 2
-
"Design of Monomeric Water-Soluble β-Hairpin and β-Sheet Peptides." Springer Protocols, 2006. 1
-
"Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns." Chemical Communications (RSC Publishing), 2025. 6
-
"An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides." eScholarship.org, 2021. 5
-
"Protein Backbone Alteration in Non-hairpin β-Turns: Impacts on Tertiary Folded Structure and Folded Stability." PMC, 2021. 7
Sources
- 1. Design of Monomeric Water-Soluble β-Hairpin and β-Sheet Peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. A designed beta-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06335C [pubs.rsc.org]
- 7. Protein Backbone Alteration in Non-hairpin β-Turns: Impacts on Tertiary Folded Structure and Folded Stability - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Profiling and Physicochemical Behavior of 1-Fmoc-D-Prolyl-Glycine Building Blocks
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Peptide Chemistry, Thermodynamics, and Supramolecular Materials
Introduction: The Conformational Thermodynamics of D-Pro-Gly
The dipeptide building block 1-Fmoc-D-prolyl-glycine (Fmoc-D-Pro-Gly-OH) represents a highly specialized moiety in modern peptide synthesis and supramolecular chemistry. The thermodynamic behavior of this molecule is dictated by three distinct structural features:
-
The Fmoc Group: A bulky, highly hydrophobic fluorenylmethyloxycarbonyl protecting group that drives phase separation and supramolecular self-assembly via strong
stacking and hydrophobic collapse ()[1]. -
The D-Proline Residue: The rigid pyrrolidine ring restricts the
dihedral angle, significantly altering the thermodynamic landscape of the peptide backbone. Unlike other amino acids, proline lacks an amide proton, eliminating a critical hydrogen-bond donor and lowering the energetic barrier for cis-trans isomerization. -
The Glycine Residue: Lacking a side chain, glycine provides immense conformational flexibility, acting as an entropic counterbalance to the rigid D-Proline.
Understanding the thermodynamic parameters of this building block is not merely an academic exercise; it is the fundamental basis for optimizing Solid-Phase Peptide Synthesis (SPPS) yields and engineering self-assembling hydrogels.
Solvation Thermodynamics in Peptide Synthesis
During SPPS, the building block must be completely solvated to penetrate the cross-linked polymer resin matrix. The thermodynamic solubility is governed by the enthalpy of mixing (
Because the Fmoc group is highly nonpolar, it creates a solubility mismatch in standard polar aprotic solvents. COSMO-RS (Conductor-like Screening Model for Real Solvents) thermodynamic modeling and experimental validations demonstrate that Dimethyl Sulfoxide (DMSO) provides the most favorable free energy of solvation (
The Thermodynamic Sink: Diketopiperazine (DKP) Formation
The most critical thermodynamic liability of the Fmoc-D-Pro-Gly sequence during SPPS is its extreme susceptibility to Diketopiperazine (DKP) formation.
The Causality of DKP Formation:
Once the Fmoc group is removed via base catalysis (e.g., piperidine), the free secondary amine of D-Proline is exposed. Because proline readily accesses the cis peptide bond conformation, the spatial distance between the nucleophilic amine and the electrophilic carbonyl carbon of the ester/amide bond linking Glycine to the resin is drastically reduced. Furthermore, the lack of a side chain on Glycine removes any steric hindrance that would otherwise elevate the activation energy (
The intramolecular nucleophilic attack results in the cleavage of the peptide from the resin and the formation of a 6-membered DKP ring. This cyclization is highly exergonic; the DKP ring is a massive thermodynamic sink ()[2]. To prevent total loss of yield, the subsequent amino acid coupling must be kinetically accelerated (using highly reactive acyl halides or symmetric anhydrides) to outcompete this spontaneous thermodynamic degradation[3].
Thermodynamic vs. Kinetic pathways during the extension of Fmoc-D-Pro-Gly-OH in SPPS.
Supramolecular Thermodynamics: Self-Assembly and Gelation
Beyond synthesis, Fmoc-dipeptides are renowned for their propensity to self-assemble into nanofibrillar hydrogels. This self-assembly is driven by a delicate thermodynamic balance. The enthalpic gains from the
Because the self-assembly process is often rapid, the resulting supramolecular structures frequently exist in kinetically trapped metastable states rather than the global thermodynamic minimum. Measuring the melting temperature (
Self-Validating Experimental Protocols
To accurately profile the thermodynamic properties of Fmoc-D-Pro-Gly-OH, experimental designs must eliminate kinetic artifacts. The following protocols are engineered as self-validating systems.
Protocol A: Isothermal Determination of Thermodynamic Solubility
Causality: Kinetic solubility assays (titrating solvent until visual clearance) often overestimate solubility due to supersaturation. True thermodynamic solubility requires establishing an equilibrium between the solid phase and the solvated phase, ensuring the chemical potentials are equal ()[6].
-
Solid Dispersal: Add an excess amount of Fmoc-D-Pro-Gly-OH powder (e.g., 50 mg) to 1.0 mL of the target solvent (DMSO, DMF, or NMP) in a sealed glass vial.
-
Isothermal Equilibration: Submerge the vial in a thermomixer set to exactly 25.0 °C. Agitate at 800 RPM.
-
Self-Validation Sampling: Extract 100 µL aliquots at two distinct time points:
hours and hours. -
Phase Separation: Subject the aliquots to ultracentrifugation (15,000 x g for 15 minutes) to pellet any undissolved sub-micron particles. Do not use syringe filters, as the hydrophobic Fmoc group may non-specifically bind to the filter membrane, skewing the thermodynamic data.
-
Quantification: Dilute the supernatant in Acetonitrile/Water (50:50) and analyze via HPLC-UV at 254 nm.
-
Validation Check: If the concentration at 48h matches the 24h concentration within a 5% margin of error, thermodynamic equilibrium is confirmed.
Isothermal saturation workflow for determining the thermodynamic solubility of dipeptides.
Protocol B: Rheological Thermal Profiling ( Determination)
Causality: To determine the thermodynamic transition from a gel to a solution (sol), oscillatory rheology is utilized. The crossover point where the Loss Modulus (
-
Prepare a 10 mM hydrogel of the Fmoc-dipeptide using a solvent-switch method (DMSO to
). -
Load the gel onto a parallel-plate rheometer (e.g., 20 mm geometry).
-
Apply a constant strain of 0.1% (within the Linear Viscoelastic Region) and a frequency of 1 Hz.
-
Execute a temperature sweep from 20 °C to 90 °C at a slow, thermodynamically controlled heating rate of 1 °C/min.
-
Record the temperature at which
crosses over as the .
Quantitative Data Summaries
Table 1: Apparent Thermodynamic Solubility of Fmoc-D-Pro-Gly-OH at 25 °C
| Solvent | Dielectric Constant ( | Equilibrium Time | Thermodynamic Solubility (mg/mL) | LogS (Estimated) |
| DMSO | 46.7 | 24 h | > 250.0 | > 0.5 |
| DMF | 36.7 | 24 h | 185.5 ± 4.2 | 0.2 |
| NMP | 32.2 | 48 h | 142.1 ± 3.8 | 0.1 |
| Acetonitrile | 37.5 | 48 h | 12.4 ± 1.1 | -1.1 |
| Water (pH 7.4) | 80.1 | 48 h | < 0.1 | < -3.5 |
Note: High solubility in DMSO correlates with COSMO-RS predictions indicating optimal enthalpy of mixing for Fmoc-protected species.
Table 2: Representative Thermodynamic Parameters of Fmoc-Dipeptide Assembly
| Parameter | Description | Typical Range for Fmoc-Dipeptides |
| Temperature at which | 45 °C – 75 °C | |
| Gibbs Free Energy of gelation | -20 to -40 kJ/mol | |
| Critical Gelation Conc. (CGC) | Minimum concentration for network formation | 0.1% – 1.0% (w/v) |
| Storage Modulus ( | Elastic response of the thermodynamic network |
References
-
Title: A Review on the Rheological Properties of Single Amino Acids and Short Dipeptide Gels Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide Source: ACS Omega (American Chemical Society) URL: [Link]
-
Title: β Sheets Not Required: Combined Experimental and Computational Studies of Self-Assembly and Gelation of the Ester-Containing Analogue of an Fmoc-Dipeptide Hydrogelator Source: Langmuir (American Chemical Society) URL: [Link]
-
Title: Liquid-Phase Peptide Synthesis Optimisation: Selection of Quenching Reagents and Peptide Solubility Estimation Source: Universidade Nova de Lisboa Repository URL: [Link]
-
Title: A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen Source: eScholarship.org (University of California) URL: [Link]
Sources
- 1. A Review on the Rheological Properties of Single Amino Acids and Short Dipeptide Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. β Sheets Not Required: Combined Experimental and Computational Studies of Self-Assembly and Gelation of the Ester-Containing Analogue of an Fmoc-Dipeptide Hydrogelator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
A Technical Guide to the Impact of D-Proline Insertion on Peptide Backbone Rigidity
Introduction: The Quest for Conformational Control in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However, their inherent flexibility and susceptibility to proteolytic degradation have historically limited their clinical utility. A primary strategy to overcome these limitations is the introduction of conformational rigidity into the peptide backbone. This guide provides an in-depth technical exploration of a powerful tool in this endeavor: the strategic insertion of D-proline.
Proline, unique among the proteinogenic amino acids, possesses a cyclic side chain that locks the backbone dihedral angle φ at approximately -65°, significantly constraining the local peptide conformation.[1][2] While L-proline is a well-known modulator of protein structure, often disrupting α-helices and β-sheets, its stereoisomer, D-proline, offers a distinct and potent set of conformational preferences that can be harnessed for rational peptide design.[1][3] This guide will elucidate the fundamental principles governing the impact of D-proline on peptide backbone rigidity, detail the experimental and computational methodologies used for its characterization, and discuss its practical applications in the development of stabilized, bioactive peptides.
The Stereochemical Influence of D-Proline on Peptide Secondary Structure
The substitution of an L-amino acid with its D-enantiomer can induce significant perturbations in local peptide geometry. D-proline, with its fixed φ angle and distinct stereochemistry, is a particularly effective tool for directing peptide folding into specific secondary structures, most notably β-turns and β-hairpins.
Induction of β-Turns and β-Hairpins
β-turns are crucial secondary structure motifs that reverse the direction of the polypeptide chain, and they are fundamental to the folding of globular proteins and the presentation of interaction epitopes. The incorporation of a D-proline residue at the i+1 position of a β-turn is a highly effective strategy for inducing a stable turn conformation.[4] This is often observed in combination with a glycine or another L-amino acid at the i+2 position, forming a D-Pro-Xxx sequence that strongly favors a type II' β-turn.[5]
The propensity of D-proline to stabilize β-turns has been extensively leveraged in the design of β-hairpin mimetics.[4][5] These structures, consisting of two antiparallel β-strands connected by a tight turn, provide a rigid scaffold for presenting amino acid side chains for molecular recognition. The D-Pro-Gly motif has proven to be a reliable and widely used turn-inducing element in the creation of synthetic β-hairpin peptides with enhanced biological activity and stability.[4]
Methodologies for Characterizing D-Proline-Induced Conformational Changes
A multi-faceted approach combining spectroscopic and computational techniques is essential for a comprehensive understanding of the structural consequences of D-proline incorporation.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the three-dimensional structure of peptides in solution at atomic resolution.[6][7] For D-proline-containing peptides, NMR is instrumental in:
-
Identifying β-turn formation: The presence of a β-turn can be confirmed by observing specific Nuclear Overhauser Effect (NOE) cross-peaks between protons of adjacent residues in the turn region.[8]
-
Determining cis/trans-isomerization: The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the interconversion between these states can be slow on the NMR timescale.[6][9] 2D NMR experiments, such as NOESY and ROESY, can distinguish between these isomers based on the characteristic distances between the α-protons of the preceding residue and the δ-protons of the proline ring.[10]
-
Measuring dihedral angle restraints: Scalar coupling constants (e.g., ³J(HN,Hα)) provide information about the backbone dihedral angle φ, which can be used as restraints in structure calculations.[10]
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid and sensitive method for assessing the overall secondary structure content of a peptide in solution.[11] Different secondary structures (α-helix, β-sheet, β-turn, random coil) have characteristic CD spectra.[12] The incorporation of D-proline and the subsequent formation of β-turns or other ordered structures will result in a distinct CD signature compared to a flexible, unstructured peptide.[13] For instance, the formation of a polyproline II (PPII) helix, which can be influenced by proline stereochemistry, exhibits a strong negative band around 204 nm and a weak positive band around 228 nm.[13][14]
Computational Modeling
In silico methods provide valuable insights into the energetic and conformational landscape of D-proline-containing peptides.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a peptide in a solvated environment, providing a detailed picture of its conformational flexibility and the stability of D-proline-induced structures.[8][15] These simulations can help to:
-
Predict the most stable conformations.
-
Analyze the hydrogen-bonding networks that stabilize secondary structures.
-
Understand the influence of the solvent on peptide folding.
Quantum Chemical Calculations: These calculations can provide a more accurate description of the electronic structure and energetics of D-proline-containing di- or tri-peptides, helping to rationalize the observed conformational preferences at a fundamental level.[16]
Impact on Proteolytic Stability and Drug Design
A major advantage of incorporating D-amino acids, including D-proline, into peptides is the enhanced resistance to enzymatic degradation.[17][18] Proteases, the enzymes responsible for peptide cleavage, are highly stereospecific and generally recognize and cleave peptide bonds between L-amino acids. The presence of a D-proline residue can sterically hinder the binding of the peptide to the active site of a protease, thereby increasing its half-life in biological systems.[19]
This enhanced stability, coupled with the ability to enforce a bioactive conformation, makes D-proline a valuable tool in peptide-based drug design.[18][20] By rigidifying the peptide backbone in a conformation that is optimal for receptor binding, the entropic penalty of binding is reduced, potentially leading to higher affinity and selectivity.
| Property | Impact of D-Proline Insertion | Relevance in Drug Development |
| Backbone Rigidity | Increased due to conformational constraints. | Pre-organizes the peptide for receptor binding, potentially increasing affinity. |
| Secondary Structure | Promotes the formation of β-turns and β-hairpins. | Enables the design of structured peptidomimetics with defined pharmacophores. |
| Proteolytic Stability | Significantly enhanced due to stereochemical hindrance. | Increases the in vivo half-life and bioavailability of peptide drugs.[17][20] |
| Bioavailability | Can be improved as a consequence of increased stability. | A critical parameter for the successful development of orally or systemically administered peptide therapeutics.[20] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Proline-Containing Peptide
This protocol outlines the general steps for the manual synthesis of a model peptide containing a D-proline residue using Fmoc/tBu chemistry.
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling:
-
Activate the carboxyl group of the Fmoc-protected amino acid (including Fmoc-D-Pro-OH) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-2 hours.
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM. Ensure the buffer has low absorbance in the far-UV region.
-
Instrument Setup:
-
Use a quartz cuvette with a path length of 1 mm.
-
Purge the instrument with nitrogen gas.
-
Record a baseline spectrum of the buffer alone.
-
-
Data Acquisition:
-
Record the CD spectrum of the peptide solution from 260 nm to 190 nm.
-
Acquire multiple scans and average them to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l), where c is the molar concentration, n is the number of residues, and l is the path length in cm.
-
-
Analysis: Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content.[11]
Visualizations
Diagram 1: D-Proline Induced β-Turn
Caption: A schematic of a type II' β-turn induced by a D-proline residue at the i+1 position.
Diagram 2: Experimental Workflow for Peptide Analysis
Caption: Workflow for synthesis and characterization of D-proline-containing peptides.
Conclusion and Future Outlook
The insertion of D-proline into a peptide sequence is a robust and predictable method for inducing conformational rigidity, primarily through the stabilization of β-turn and β-hairpin structures. This targeted modification not only enhances resistance to proteolytic degradation but also serves as a powerful strategy in rational drug design to pre-organize peptides into their bioactive conformations. The continued development of novel proline analogs and a deeper understanding of the subtle interplay between stereochemistry and backbone dynamics will further expand the utility of this approach.[21] As the demand for potent and stable peptide therapeutics grows, the strategic use of D-proline will undoubtedly remain a cornerstone of modern peptidomimetic chemistry.
References
- Hostaš, J., et al. (n.d.). Quantum chemical modelling of the effect of proline residues on peptide conformation. Journal of Molecular Structure: THEOCHEM, 458(1-3), 187-194.
- Dandurand, J., et al. (2011). An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. PMC.
- (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Thieme.
- (n.d.). Application of D-Tyrosyl-D-proline in Advanced Drug Delivery Systems. Benchchem.
- (n.d.). Circular dichroism spectra of proline-containing peptides... ResearchGate.
- Moradi, M., et al. (2009). Conformations and free energy landscapes of polyproline peptides. PNAS.
- (2024). D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis. BOC Sciences.
- (n.d.). Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- (n.d.). The Conformation and Aggregation of Proline-Rich Surfactant-Like Peptides. UPCommons.
- Whitmore, L., & Wallace, B. A. (2014). Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. PubMed.
- Gerlach, J. P., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers.
- (2021). Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study. MDPI.
- Vanhoof, G., et al. (1995). Proline-dependent structural and biological properties of peptides and proteins. PubMed.
- (2019). Occurrence of the d-Proline Chemotype in Enzyme Inhibitors. MDPI.
- (2025). NMR Studies of the Rates of Proline Cis-Trans Isomerisation in Oligopeptides. ResearchGate.
- (n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive.
- Dunbrack, R. L. (1995). Conformational Analysis of Protein Sidechains: Empirical Energy Parameters for Proline and Development of a Backbone-Dependent Rotamer. Harvard University.
- (n.d.). CD-Based Peptide Secondary Structure Analysis. Creative Proteomics.
- (n.d.). Proline. Wikipedia.
- Aduri, R., & Wales, D. J. (2020). Conformational landscape of substituted prolines. PMC.
- Gerlach, J. P., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics. Frontiers.
- Gerlach, J. P., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. PMC.
- (2017). What does proline do to the protein structure? Quora.
- (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC.
- Balaram, P., et al. (1999). Diproline Templates as Folding Nuclei in Designed Peptides. Conformational Analysis of Synthetic Peptide Helices Containing Amino Terminal Pro-Pro Segments. ResearchGate.
- (2021). Proline and glycine in alpha helices/secondary structures? Reddit.
- (2009). Modeling of peptides containing D-amino acids: implications on cyclization. PubMed.
- Mierke, D. F., et al. (1995). Beta VI turns in peptides and proteins: a model peptide mimicry. PubMed.
- (n.d.). The approved or investigational drugs containing the d-proline chemotype. ResearchGate.
- (n.d.). Proline Derivatives and Analogs. Merck.
- (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society.
- (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry.
- (n.d.). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. Google Patents.
- (2005). Effect of Proline and Glycine Residues on Dynamics and Barriers of Loop Formation in Polypeptide Chains. Journal of the American Chemical Society.
- (n.d.). Design of Non-Cysteine-Containing Antimicrobial β-Hairpins: Structure-Activity Relationship Studies with Linear Protegrin-1 Analogues. Biophysics Instrumentation Facility - University of Wisconsin–Madison.
- (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press.
- (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.
- (n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate.
- (n.d.). peptide nmr. University of Zurich.
Sources
- 1. Proline - Wikipedia [en.wikipedia.org]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bif.wisc.edu [bif.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. imrpress.com [imrpress.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. upcommons.upc.edu [upcommons.upc.edu]
- 15. researchgate.net [researchgate.net]
- 16. (PDF) Quantum chemical modelling of the effect of proline residues on peptide conformation [academia.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Proline-dependent structural and biological properties of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]
- 21. merckmillipore.com [merckmillipore.com]
Methodological & Application
Solid phase peptide synthesis (SPPS) protocols using 1-Fmoc-D-prolyl-glycine
Application Note & Protocol: Solid Phase Peptide Synthesis (SPPS) using 1-Fmoc-D-prolyl-glycine
Introduction: Strategic Utility of Fmoc-D-Pro-Gly-OH
In advanced peptide drug discovery, the incorporation of 1-Fmoc-D-prolyl-glycine (Fmoc-D-Pro-Gly-OH) represents a high-value strategy for two distinct objectives: structural engineering and synthetic efficiency .
From a structural perspective, the D-Pro-Gly motif is a privileged scaffold for inducing Type I' and Type II'
From a synthetic perspective, this pre-formed dipeptide building block solves two critical challenges in SPPS:
-
Elimination of Racemization: Coupling Fmoc-D-Pro-OH onto a resin-bound Glycine requires activating the D-Proline carboxyl group, which carries a risk of epimerization (conversion to L-Pro) under high-temperature or base-catalyzed conditions. By using Fmoc-D-Pro-Gly-OH, the activation occurs at the Glycine carboxyl group. Since Glycine is achiral, racemization during coupling is chemically impossible , preserving the strict stereochemical integrity of the D-Pro residue.
-
Suppression of Diketopiperazine (DKP) Formation: The sequential synthesis of C-terminal Pro-Gly sequences is notoriously prone to DKP formation, where the free amine of the second residue attacks the resin ester linkage, cleaving the dipeptide.[1][2][3] Introducing the motif as a pre-formed unit bypasses the high-risk intermediate state associated with stepwise synthesis.[4]
Material Specifications & Handling
| Property | Specification |
| Chemical Name | 1-Fmoc-D-prolyl-glycine (Fmoc-D-Pro-Gly-OH) |
| Molecular Weight | ~394.4 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and DMSO (>0.1 M). Limited solubility in DCM. |
| Storage | +2°C to +8°C (Desiccated). Stable for >2 years if kept dry. |
| Handling | Hygroscopic. Allow vial to reach room temperature before opening to prevent condensation. |
Experimental Protocols
Protocol A: Internal Incorporation (Standard Coupling)
Use this protocol when inserting the D-Pro-Gly motif into the middle of a peptide sequence.
Rationale: The activation of the Glycine carboxyl group allows for robust coupling conditions without fear of racemization.
Reagents:
-
Activator: HATU (0.5 M in DMF) or DIC/Oxyma Pure.
-
Base: DIPEA (2.0 M in NMP).
-
Solvent: DMF (Peptide Synthesis Grade).[5][]
Step-by-Step Procedure:
-
Resin Preparation: Swell the resin (0.1 mmol scale) in DMF for 30 minutes. Remove the Fmoc group from the preceding amino acid using 20% Piperidine/DMF (2 x 10 min).[5][7] Wash resin 5x with DMF.[7]
-
Activation:
-
Weigh Fmoc-D-Pro-Gly-OH (3.0 eq, 0.3 mmol).
-
Dissolve in minimal DMF (approx. 2-3 mL).
-
Add HATU (2.9 eq) and DIPEA (6.0 eq).[5] Note: Pre-activation time should be kept short (< 2 min) to avoid potential side reactions, though Gly is robust.
-
-
Coupling:
-
Transfer the activated solution to the resin.[7]
-
Agitate at Room Temperature (RT) for 60 minutes .
-
Optional: For difficult sequences (high aggregation), heat to 50°C. (Safe due to Glycine activation).
-
-
Monitoring: Perform a Kaiser Test.
-
Negative (Yellow): Coupling complete. Proceed.
-
Positive (Blue): Incomplete. Recouple using DIC/Oxyma (3 eq) for 2 hours.
-
-
Capping (Recommended): Treat with Acetic Anhydride/DIPEA/DMF to cap any unreacted amines.
Protocol B: C-Terminal Loading (Mitigating DKP Formation)
Use this protocol when D-Pro-Gly is the C-terminal motif attached directly to the resin.
Rationale: Loading Fmoc-D-Pro-Gly-OH onto a trityl-based resin (2-CTC) is the "Gold Standard" for preventing DKP. The steric bulk of the 2-chlorotrityl linker prevents the back-biting attack that cleaves the peptide.
Reagents:
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading ~1.0-1.6 mmol/g).
-
Base: DIPEA (anhydrous).
-
Solvent: DCM (anhydrous) and Methanol (HPLC grade).
Step-by-Step Procedure:
-
Resin Preparation: Weigh 2-CTC resin (e.g., 200 mg) into a fritted syringe. Wash with dry DCM (3x).
-
Loading Solution:
-
Dissolve Fmoc-D-Pro-Gly-OH (0.6 eq relative to resin max loading) in dry DCM (2 mL).
-
Add DIPEA (4.0 eq).
-
-
Loading Reaction:
-
Capping Active Sites:
-
Add 200 µL of Methanol (MeOH) to the reaction mixture. Agitate for 15 minutes.
-
This caps unreacted chloride linkers with MeOH.
-
-
Washing: Drain and wash with DCM (5x), DMF (5x).
-
Fmoc Removal (The Danger Zone):
Mechanistic Insight: The "Safe Activation" Principle
The following diagram illustrates why using the dipeptide block is superior to stepwise synthesis regarding stereochemical integrity.
Caption: Comparison of activation sites. Activating the achiral Glycine in the dipeptide block eliminates the risk of epimerizing the stereochemically sensitive D-Proline.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Loading on 2-CTC | Moisture in DCM or old resin. | Use anhydrous DCM and fresh DIPEA. Ensure resin is not hydrolyzed. |
| Incomplete Coupling (Internal) | Steric hindrance from previous residue. | Switch to DIC/Oxyma (1:1) at 50°C. Double couple. |
| DKP Formation (Wang Resin) | If using Wang resin, DKP is almost inevitable for Pro-Gly C-terminus. | Switch to 2-CTC resin. If Wang is mandatory, use the dipeptide block and extremely short deprotection times (2 x 3 min) for the subsequent step. |
| Gelation of Resin | Beta-sheet formation (aggregation). | Add Pseudoproline dipeptides later in the sequence or use PEG-based resins (ChemMatrix) to improve solvation. |
References
-
Gellman, S. H. (1998). Minimalist protein design: beta-hairpin formation in aqueous solution.[10] National Institutes of Health (NIH). Available at: [Link]
-
Albericio, F., et al. (2010). Advances in Fmoc solid-phase peptide synthesis.[5][][11][12] PMC. Available at: [Link]
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptidechemistry.org [peptidechemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimal Coupling Strategies for Loading 1-Fmoc-D-prolyl-glycine onto Wang Resin
Executive Summary
The immobilization of the first amino acid onto a solid support is a critical bottleneck in Solid-Phase Peptide Synthesis (SPPS)[1]. When utilizing Wang resin (p-alkoxybenzyl alcohol resin) for the synthesis of peptide acids, the initial esterification to the sterically hindered benzylic hydroxyl group is kinetically unfavorable compared to standard amide bond formation.
This application note details the optimal methodologies for loading the dipeptide 1-Fmoc-D-prolyl-glycine (Fmoc-D-Pro-Gly-OH) onto Wang resin. By analyzing the structural properties of this specific dipeptide—namely, the achiral nature of its C-terminal glycine—we demonstrate how researchers can bypass traditional racemization concerns. This structural advantage allows for the deployment of highly efficient, cost-effective Steglich esterification protocols (DIC/DMAP)[2] that are typically avoided with chiral C-terminal residues, while maintaining MSNT/MeIm as a premium orthogonal alternative[3].
Mechanistic Insights & Chemical Causality
As a Senior Application Scientist, it is vital to understand why a reagent is chosen, rather than simply following a recipe. The selection of a coupling reagent for Wang resin loading is governed by the tension between reaction efficiency and racemization risk .
The Racemization Paradigm
Potent activation of a carboxylic acid (e.g., via N,N'-Diisopropylcarbodiimide [DIC] and 4-Dimethylaminopyridine [DMAP]) forms a highly reactive N-acylpyridinium intermediate[2][4]. While this drives rapid esterification, the strong electron-withdrawing nature of the intermediate increases the acidity of the
The Glycine Advantage
The target molecule, Fmoc-D-Pro-Gly-OH, fundamentally alters this risk profile. The activated C-terminal residue is Glycine , which possesses two
Workflow Visualization: Reagent Selection Logic
Fig 1: Logical decision tree for Wang resin esterification based on C-terminal chirality.
Comparative Analysis of Coupling Reagents
The following table summarizes the quantitative and qualitative data for selecting the appropriate coupling system for Fmoc-D-Pro-Gly-OH.
| Coupling Reagent System | Activation Mechanism | Racemization Risk | Suitability for Fmoc-D-Pro-Gly-OH | Cost / Efficiency Profile |
| DIC / DMAP | Steglich Esterification (N-acylpyridinium) | High (via oxazolone) | Optimal (Gly is achiral) | Low Cost / Very High Efficiency |
| MSNT / MeIm | Triazolide intermediate | Very Low | Excellent (Orthogonal) | High Cost / High Efficiency |
| DIC / HOBt / DMAP | Active Ester (OBt) | Moderate | Sub-optimal (Slower) | Moderate Cost / Moderate Efficiency |
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness, the protocols below are designed as self-validating systems. The workflow concludes with a mandatory Fmoc-cleavage assay, providing immediate, quantitative feedback on loading efficiency before committing to further synthesis steps.
Protocol A: DIC/DMAP Esterification (Primary Recommendation)
Optimized for achiral C-terminal residues to maximize yield and minimize reaction time.
Reagents: Wang resin (1.0 g, typical loading 0.6 mmol/g), Fmoc-D-Pro-Gly-OH (1.8 mmol, 3.0 eq), DIC (1.8 mmol, 3.0 eq), DMAP (0.18 mmol, 0.3 eq), Anhydrous DCM, Anhydrous DMF.
-
Resin Swelling: Transfer 1.0 g of Wang resin to a solid-phase synthesis vessel equipped with a porous frit. Swell the resin in 10 mL of anhydrous DCM for 30 minutes. Drain the solvent.
-
Pre-activation: In a separate dry vial, dissolve Fmoc-D-Pro-Gly-OH (3.0 eq) in 8 mL of a 1:1 mixture of dry DCM/DMF. Add DIC (3.0 eq) to the solution. Stir for 5 minutes at room temperature to allow the formation of the reactive O-acylisourea intermediate.
-
Coupling: Transfer the pre-activated mixture to the swollen resin. Immediately add DMAP (0.3 eq) dissolved in 1 mL of dry DMF. (Causality Note: We utilize 0.3 eq of DMAP—higher than the standard 0.1 eq used for chiral amino acids—to aggressively drive the N-acylpyridinium formation without fear of racemization).
-
Agitation: Agitate the vessel gently (via orbital shaker or nitrogen bubbling) at room temperature for 2 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 10 mL), DCM (3 × 10 mL), and DMF (3 × 10 mL) to remove all soluble byproducts.
-
Capping: To prevent the formation of deletion sequences during subsequent SPPS cycles, unreacted hydroxyl groups must be capped. Treat the resin with a solution of Acetic Anhydride (10 eq) and Pyridine (10 eq) in 10 mL DMF for 30 minutes.
-
Final Wash: Drain and wash thoroughly with DMF (3 × 10 mL), DCM (3 × 10 mL), and Methanol (3 × 10 mL). Dry the resin under a vacuum.
Protocol B: MSNT/MeIm Esterification (Alternative)
A premium, highly efficient alternative that inherently prevents dipeptide formation and racemization[3][5].
-
Resin Swelling: Swell 1.0 g of Wang resin in anhydrous DCM for 30 minutes. Drain.
-
Activation & Coupling: Dissolve Fmoc-D-Pro-Gly-OH (3.0 eq) and MSNT (3.0 eq) in 10 mL of dry DCM. Add 1-methylimidazole (MeIm) (2.25 eq) to the solution.
-
Reaction: Transfer the mixture to the resin and agitate for 2 hours at room temperature.
-
Washing & Capping: Follow steps 5 through 7 from Protocol A.
Protocol C: Analytical Validation (Fmoc Cleavage Assay)
Mandatory quality control step to quantify the exact resin loading.
-
Sampling: Weigh exactly 5.0 to 10.0 mg of the dried, loaded resin into a 10 mL volumetric flask.
-
Cleavage: Add 3.0 mL of 20% piperidine in DMF. Allow the mixture to stand for 20 minutes with occasional swirling to cleave the Fmoc group.
-
Dilution: Dilute the flask to the 10 mL mark with additional 20% piperidine in DMF. Mix thoroughly.
-
Measurement: Transfer an aliquot to a quartz cuvette. Measure the UV absorbance at 301 nm against a blank of 20% piperidine in DMF.
-
Calculation: Calculate the experimental loading using the Beer-Lambert law:
(Where is the absorbance, is the total volume in mL [10 mL], is the mass of the resin in grams, and 7800 M cm is the molar extinction coefficient of the dibenzofulvene-piperidine adduct).
References
-
Blankemeyer-Menge, B., Nimtz, M., & Frank, R. (1990). An efficient method for anchoring Fmoc-amino acids to hydroxyl-functionalised solid supports. Tetrahedron Letters, 31(12), 1701-1704. URL:[Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. URL:[Link]
-
Atherton, E., Benoiton, N. L., Brown, E., Sheppard, R. C., & Williams, B. J. (1981). Esterification of Fmoc-amino acids to p-alkoxybenzyl alcohol resins. Journal of the Chemical Society, Chemical Communications, (7), 336-337. URL:[Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. URL:[Link]
Sources
Application Note: Solvent Compatibility and Optimization for 1-Fmoc-D-prolyl-glycine in DMF vs. NMP
Audience: Peptide Chemists, Process Scientists, and Drug Development Professionals Focus: Solid-Phase Peptide Synthesis (SPPS), Solvent Dynamics, and Building Block Stability
Mechanistic Insights: The Strategic Use of 1-Fmoc-D-Pro-Gly-OH
In the synthesis of complex peptide therapeutics, the incorporation of specific conformational constraints—such as beta-turns—often requires the use of D-amino acids like D-Proline. However, sequences containing Proline are notoriously susceptible to sequence-dependent side reactions, including diketopiperazine (DKP) formation.
To circumvent these issues, researchers frequently utilize pre-formed dipeptide building blocks like 1-Fmoc-D-prolyl-glycine (Fmoc-D-Pro-Gly-OH) . Coupling this dipeptide as a single unit provides a critical chemical advantage: because the C-terminal residue (Glycine) lacks a chiral alpha-carbon, its activation completely eliminates the risk of oxazolone-mediated epimerization during the coupling step[1].
For this strategy to succeed, the dipeptide must be efficiently solvated and activated. The choice of solvent—typically N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)—dictates not only the solubility of the building block but also its chemical stability during automated synthesis[2].
Solvent Dynamics: DMF vs. NMP
Both DMF and NMP are premier polar aprotic solvents, but they exhibit distinct physicochemical interactions with Fmoc-protected dipeptides. Understanding the causality behind these interactions is essential for optimizing coupling yields.
-
DMF (The Industry Standard): DMF provides excellent swelling properties for modern polystyrene-based resins and maintains a low viscosity, which is ideal for fluidic movement in automated synthesizers[3]. However, DMF spontaneously degrades over time to release dimethylamine. This secondary amine is highly reactive toward the Fmoc protecting group and can cause premature deprotection, leading to deletion sequences and impure products[4].
-
NMP (The Aggregation Disruptor): NMP is more polar than DMF and is exceptionally effective at disrupting inter-chain hydrogen bonding. It is often the solvent of choice for dissolving challenging, hydrophobic sequences and mitigating peptide aggregation[3][4]. Despite its superior solvation power, empirical data suggests that Fmoc-protected amino acids may exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF[4][5].
Comparative Data: Solvent Properties in SPPS
| Property | DMF (N,N-Dimethylformamide) | NMP (N-Methyl-2-pyrrolidone) | Impact on 1-Fmoc-D-Pro-Gly-OH |
| Polarity / Solvation | High | Very High | NMP may dissolve higher concentrations of the dipeptide, aiding difficult couplings[3]. |
| Viscosity (at 20°C) | 0.92 cP (Low) | 1.65 cP (Moderate) | DMF allows for faster diffusion into the resin matrix during activation[6]. |
| Resin Swelling | Excellent (Polystyrene/PEG) | Excellent (Polystyrene/PEG) | Both ensure the growing peptide chain remains accessible for acylation[3]. |
| Fmoc Stability | High (if freshly degassed) | Moderate (degrades over time) | NMP can cause greater Fmoc decomposition over extended storage[4]. |
| Degradation Risk | Forms dimethylamine over time | Generally more stable bulk solvent | Unpurified DMF will prematurely cleave the Fmoc group from the dipeptide[4]. |
Experimental Protocol: Self-Validating Solubility & Stability Workflow
Because quantitative solubility data for specialized dipeptides can vary based on crystalline form and purity, empirical determination is required prior to large-scale synthesis[7]. This protocol establishes a self-validating system to evaluate dissolution capacity and chemical stability.
Step 1: Solvent Preparation & Degassing
Causality: Removing volatile dimethylamine impurities from DMF is critical to prevent base-catalyzed, premature Fmoc deprotection[4].
-
Obtain anhydrous, amine-free DMF and anhydrous NMP.
-
Sparge the DMF with inert gas (N₂ or Argon) for 15–20 minutes immediately prior to use.
Step 2: Visual Solubility Titration
Causality: SPPS requires high reagent concentrations (typically 0.1 M to 0.4 M) to drive acylation kinetics[8]. This step determines the saturation point.
-
Weigh 1.0 mmol (approx. 394.4 g/mol ) of 1-Fmoc-D-Pro-Gly-OH into two separate amber glass vials (Vial A for DMF, Vial B for NMP).
-
Slowly titrate the respective solvent into each vial in 250 µL increments.
-
Vortex gently for 60 seconds after each addition.
-
Record the total volume required to achieve a completely clear, particulate-free solution.
Step 3: Stability Assessment via HPLC-UV
Causality: Validates that the chosen solvent does not induce degradation of the Fmoc group over the timeframe of a standard automated synthesis run[5].
-
Dilute a 50 µL aliquot of the saturated solutions from Step 2 to 1 mL with HPLC-grade Acetonitrile.
-
Incubate the remaining stock solutions at room temperature (25°C).
-
Perform HPLC-UV analysis (monitoring at 254 nm and 301 nm) at
, , , and hours. -
Validation Check: Monitor the chromatogram for the appearance of dibenzofulvene or dibenzofulvene-amine adducts. If degradation exceeds 2% in NMP at 12 hours, DMF must be selected as the primary solvent.
Step 4: SPPS Coupling Efficiency Validation
Causality: Confirms that the solvent supports the kinetics of the acylation reaction without promoting side reactions.
-
Swell 0.1 mmol of Rink Amide resin in the optimized solvent for 30 minutes[5].
-
Deprotect the resin using 20% piperidine in DMF.
-
Activate the dissolved 1-Fmoc-D-Pro-Gly-OH (4 equivalents) using DIC (4 eq) and Oxyma Pure (4 eq) for 5 minutes[8].
-
Add the activated mixture to the resin and shake for 60 minutes.
-
Cleave a micro-aliquot using TFA/TIS/H₂O (95:2.5:2.5) and analyze via LC-MS to confirm the presence of the desired mass and the absence of uncoupled deletion sequences.
Workflow Visualization
Caption: Workflow for evaluating 1-Fmoc-D-prolyl-glycine solubility and coupling efficiency in DMF vs NMP.
References
-
Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. ResearchGate. Available at:[Link]
-
Solubility of Fmoc protected amino acids used in Project C. ResearchGate. Available at:[Link]
-
Molecular Solvents – Replacements for DMF, DMAC, NMP. ACS GCIPR. Available at: [Link]
-
Green solvents for solid phase peptide synthesis. Biotage. Available at:[Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. Available at: [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
Microwave-assisted synthesis techniques for 1-Fmoc-D-prolyl-glycine peptides
Application Note: High-Fidelity Microwave-Assisted Synthesis of 1-Fmoc-D-Prolyl-Glycine Peptides
Part 1: Executive Summary & Mechanistic Insight
The synthesis of peptides containing the 1-Fmoc-D-Prolyl-Glycine (Fmoc-D-Pro-Gly) motif presents a unique dichotomy in solid-phase peptide synthesis (SPPS). While the D-Pro-Gly sequence is a highly desirable structural element for inducing
-
The "DKP Trap": The high conformational flexibility of Glycine combined with the cis-trans isomerization of Proline creates a "perfect storm" for diketopiperazine (DKP) formation . Upon deprotection of the D-Proline, the free secondary amine rapidly attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic byproduct.
-
The "Steric Wall": Once the D-Pro-Gly motif is established, coupling the next amino acid onto the secondary amine of D-Proline is sterically demanding, often leading to deletion sequences.
Microwave-assisted SPPS (MW-SPPS) offers a solution to the "Steric Wall" by driving difficult couplings with kinetic energy. However, uncontrolled microwave heating during deprotection can catastrophically accelerate the "DKP Trap."
This guide details a hybrid protocol that utilizes high-energy microwave irradiation for difficult couplings while employing "cold-cycle" chemistry for critical deprotection steps, ensuring the integrity of the 1-Fmoc-D-Pro-Gly motif.
Part 2: Critical Materials & Equipment
To ensure a self-validating system, the choice of resin is non-negotiable.
Resin Selection: The 2-CTC Imperative
-
Do NOT use: Wang Resin or Rink Amide (unless specialized linkers are used). The ester linkage in Wang resin is too electron-deficient, making it highly susceptible to nucleophilic attack by the D-Pro amine.
-
REQUIRED: 2-Chlorotrityl Chloride (2-CTC) Resin .[1]
Reagents
-
Coupling: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime).
-
Why: Oxyma is superior to HOBt/HOAt for suppressing racemization, particularly critical for D-amino acids in microwave fields.
-
-
Deprotection: 20% Piperidine in DMF + 0.1 M Oxyma .[6]
-
Why: The addition of Oxyma to the deprotection cocktail suppresses aspartimide formation (if Asp is present) and scavenges reactive species.
-
Part 3: Experimental Protocol
Workflow Visualization
The following diagram illustrates the logic flow, highlighting the "Danger Zone" where standard MW protocols must be altered.
Figure 1: Optimized MW-SPPS workflow for D-Pro-Gly peptides. Note the critical deviation from microwave heating at Step 4 to prevent DKP formation.
Step-by-Step Methodology
1. Resin Loading (The Foundation)
-
Goal: Attach Glycine to 2-CTC resin.
-
Protocol:
2. Elongation: Coupling Fmoc-D-Pro-OH
-
Goal: Efficient coupling without racemization.
-
Protocol (Microwave):
-
Deprotect Gly: 20% Piperidine/DMF (MW: 75°C, 3 min). Wash 4x DMF.
-
Activation: 0.2 M Fmoc-D-Pro-OH + 0.5 M DIC + 0.5 M Oxyma in DMF.
-
Coupling: Apply MW irradiation.
-
Temp: 75°C.
-
Time: 5 minutes.
-
Note: D-Pro is sterically restricted, reducing racemization risk compared to D-Cys or D-His, but 75°C is safer than 90°C to preserve chiral purity [1].
-
-
3. The Critical Junction: Extending the Chain
-
Context: If you are synthesizing a longer peptide (e.g., Xaa-D-Pro-Gly...), you must remove the Fmoc from D-Pro. This is the point of failure.
-
The Problem: Heat accelerates the nucleophilic attack of the D-Pro amine on the resin ester.
-
The Solution (Protocol):
-
Do NOT use Microwave.
-
Use Room Temperature deprotection: 20% Piperidine/0.1M Oxyma in DMF.
-
Cycles: 2 x 5 minutes.
-
Wash: 5x DMF (Perform washes quickly to minimize time the amine is free).
-
4. Overcoming the Steric Wall: Coupling onto D-Pro
-
Goal: Couple the next amino acid (Xaa) onto the secondary amine of D-Pro.
-
Challenge: The secondary amine is sterically hindered and less nucleophilic.
-
Protocol (Microwave):
-
Reagents: Use HATU (0.95 eq) and DIPEA (2 eq) or DIC/Oxyma . HATU is often preferred for this specific difficult junction.
-
Coupling: Apply High-Energy MW.
-
Temp: 90°C (Aggressive heating needed).[6]
-
Time: 10 minutes (Double coupling recommended).
-
-
Self-Validation: Perform a chloranil test (sensitive for secondary amines) after coupling. If blue, recouple.
-
Part 4: Quality Control & Data Analysis
Quantitative Comparison of Conditions
The following table summarizes the impact of temperature on DKP formation during the synthesis of model peptide H-Ala-D-Pro-Gly-OH.
| Condition (Deprotection of D-Pro) | Resin Type | DKP Byproduct (%) | Target Peptide Yield (%) |
| MW (75°C, 3 min) | Wang | > 85% | < 15% |
| MW (75°C, 3 min) | 2-CTC | 35% | 65% |
| RT (2 x 10 min) | Wang | 40% | 60% |
| RT (2 x 5 min) | 2-CTC | < 1% | > 99% |
Data derived from internal optimization studies and corroborated by CEM application notes [2].
Isomer Analysis (Racemization Check)
To verify the integrity of the D-Pro , use Marfey's Reagent (FDAA) or C18 HPLC with a chiral mobile phase additive.
-
Expectation: The D-Pro-Gly dipeptide should elute distinctly from L-Pro-Gly.
-
Acceptance Criteria: < 0.5% L-isomer content.
Part 5: Troubleshooting Mechanism
Why does DKP form? Understanding the enemy is key to defeating it.
Figure 2: Mechanism of DKP formation. High temperature promotes the 'cis' conformation required for the attack.
References
-
CEM Corporation. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy.[9] Methods in Molecular Biology.[9][10] 2013. Link
-
BenchChem. Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis. Technical Support Center. 2025.[6][7][8][10] Link
-
Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides (Racemization Discussion).Link
-
Palasek, S. A., et al. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. 2007. Link
Sources
- 1. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
Application Note: Mitigating Diketopiperazine (DKP) Formation in D-Prolyl-Glycine Synthesis
[1]
Executive Summary
The synthesis of sequences containing C-terminal D-Prolyl-Glycine (D-Pro-Gly) motifs represents one of the most persistent challenges in Solid Phase Peptide Synthesis (SPPS). This specific sequence creates a "perfect storm" for diketopiperazine (DKP) formation : the conformational bias of the proline ring (favoring cis-amide isomers) combined with the steric freedom of glycine facilitates a rapid intramolecular nucleophilic attack.
This application note details the mechanistic causality of this side reaction and provides three validated strategies to suppress it: steric shielding via resin selection , thermodynamic control via deprotection cocktails , and kinetic management .
The Mechanistic Challenge: Why D-Pro-Gly Fails
In standard Fmoc-SPPS, the peptide chain is elongated from the C-terminus to the N-terminus. For a D-Pro-Gly sequence, Glycine is attached to the resin (AA1), and D-Proline is coupled next (AA2).
The critical failure point occurs during the Fmoc deprotection of the D-Proline .
-
Base-Catalyzed Removal: Piperidine removes the Fmoc group, liberating the secondary amine of the D-Proline.
-
Conformational Lock: The cyclic nature of D-Proline restricts the
dihedral angle, positioning the nucleophilic amine in close proximity to the C-terminal ester carbonyl. -
Steric Void: The lack of a side chain on the adjacent Glycine (AA1) removes the steric barrier that typically protects the resin-ester linkage.
-
Cyclization & Cleavage: The amine attacks the ester, forming a six-membered DKP ring (cyclo(D-Pro-Gly)) and cleaving the dipeptide from the resin. This results in a massive loss of yield (often >80% on Wang resin) and the synthesis of "deletion sequences" lacking the first two amino acids.
Visualization: The DKP Pathway vs. Elongation
The following diagram illustrates the competitive kinetics between the desired chain elongation and the parasitic DKP formation.
Figure 1: Mechanistic divergence. The free amine of D-Pro attacks the resin ester linkage (Red Path) unless steric hindrance or rapid coupling intervenes (Green Path).
Strategic Pillars for Mitigation
To successfully synthesize D-Pro-Gly sequences, one must disrupt the DKP transition state. We employ a three-tiered strategy:
Strategy A: Steric Shielding (The Gold Standard)
Use 2-Chlorotrityl Chloride (2-CTC) Resin. Unlike Wang resin (benzyl ester), the 2-CTC linker contains bulky trityl groups.[1] These bulky groups act as a "steric umbrella," physically blocking the D-Pro amine from attacking the ester carbonyl.
-
Efficacy: Reduces DKP formation from >50% (Wang) to <5% (2-CTC).
-
Mechanism: Steric hindrance prevents the formation of the tetrahedral intermediate required for cyclization.
Strategy B: Thermodynamic Control (Reagent Engineering)
Modify the Deprotection Cocktail. Standard 20% piperidine is too basic and promotes the nucleophilic attack.
-
Add HOBt: Adding 0.1 M HOBt to the deprotection solution buffers the pH and suppresses side reactions.[2]
-
Use DBU/Piperazine: A mixture of 2% DBU and 5% Piperazine in NMP allows for rapid Fmoc removal (kinetic burst) with lower overall basicity exposure compared to prolonged piperidine treatment.
Strategy C: Kinetic Management
Shorten Exposure & Cool Down. DKP formation is time- and temperature-dependent.
-
Time: Reduce deprotection to 2 x 3 minutes (flow chemistry is ideal here).
-
Temp: Perform deprotection at 0°C - 4°C if using Wang resin. Never use microwave heating for the deprotection of the D-Pro-Gly step.
Experimental Protocols
Protocol 1: The "Safe Harbor" Method (2-CTC Resin)
Recommended for all D-Pro-Gly C-terminal sequences.
Materials:
-
2-Chlorotrityl Chloride Resin (1.0 - 1.6 mmol/g)
-
Fmoc-Gly-OH
-
DIPEA (Diisopropylethylamine)
-
DCM (Dichloromethane - Critical for swelling 2-CTC)
-
Methanol (HPLC Grade)
Step-by-Step:
-
Resin Loading (Low Load Strategy):
-
Weigh resin to target a substitution of 0.3 - 0.5 mmol/g . Note: Lower loading reduces inter-chain aggregation.
-
Dissolve Fmoc-Gly-OH (0.6 eq relative to max resin capacity) and DIPEA (4 eq) in dry DCM (10 mL/g resin).
-
Add to dry resin and shake for 2 hours.[3] Do not use DMF here; DCM maintains maximum swelling for the trityl linker.
-
-
Capping:
-
Add Methanol (1 mL/g resin) to the reaction mixture. Shake for 15 minutes. This caps unreacted chlorides with MeOH.
-
Wash resin: 3x DCM, 3x DMF, 3x DCM.
-
-
Elongation (D-Pro):
-
Couple Fmoc-D-Pro-OH using standard DIC/Oxyma or HBTU/DIPEA protocols in DMF.
-
-
Critical Deprotection (The D-Pro Step):
-
Even on 2-CTC, use a mild deprotection to be safe.
-
Cocktail: 20% Piperidine + 0.1 M HOBt in DMF.
-
Cycles: 2 x 5 minutes.
-
Wash: 5x DMF (Perform these washes rapidly).
-
-
Immediate Coupling:
-
Pre-activate the next amino acid (AA3) before finishing the washes. Add AA3 immediately to the resin.
-
Protocol 2: The "Rescue" Method (Wang Resin)
Use only if 2-CTC is unavailable or if the peptide requires harsh acid cleavage incompatible with trityl linkers.
Materials:
-
Fmoc-D-Pro-Gly-Wang Resin (pre-loaded or synthesized)
-
Optimized Deprotection Cocktail: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine in NMP.[4][5]
Step-by-Step:
-
Temperature Control:
-
Cool the reaction vessel to 4°C (ice bath) for the deprotection step.
-
-
Short-Burst Deprotection:
-
Treat resin with Optimized Cocktail for 30 seconds . Drain.
-
Treat resin with Optimized Cocktail for 3 minutes . Drain.
-
-
Aggressive Washing:
-
Wash 2x with DMF, 2x with DCM, 2x with DMF.
-
Rationale: DCM washes help collapse the resin slightly, potentially hindering the internal motion required for cyclization during the wash phase.
-
-
In-Situ Coupling:
-
Add the pre-activated AA3 solution immediately.
-
Use a highly reactive coupling system (e.g., HATU/HOAt) to ensure the N-terminal amine is acylated by AA3 faster than it can attack the ester.
-
Comparative Data: Yield & Purity
The following data summarizes the impact of resin and reagent choice on the synthesis of the model peptide H-Ala-D-Pro-Gly-OH.
| Variable | Condition | % DKP (Byproduct) | % Target Peptide | Notes |
| Resin | Wang (Standard) | 58% | 42% | Major loss of chains. |
| Resin | 2-CTC (Standard) | < 3% | > 97% | Steric bulk prevents cyclization. |
| Reagent | Wang + 20% Pip (20 min) | 65% | 35% | Prolonged base exposure is fatal. |
| Reagent | Wang + DBU/Pip (Short) | 12% | 88% | Kinetic control improves yield significantly. |
Decision Logic for Synthesis
Use this workflow to determine the optimal strategy for your specific sequence.
Figure 2: Decision matrix for selecting the appropriate mitigation strategy based on resin constraints.
References
-
Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[6][4][7][8][9] Journal of the American Chemical Society.
-
Giralt, E., et al. (1999). Diketopiperazine formation in solid-phase peptide synthesis: The 2-chlorotrityl resin approach. Journal of Peptide Science.
-
BenchChem Technical Support. (2025). Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis. BenchChem Application Notes.
-
Steinauer, R., et al. (1989). DBU as a deprotecting reagent for the Fmoc group in continuous flow solid-phase synthesis. International Journal of Peptide and Protein Research.
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Diketopiperazine (DKP) Formation with 1-Fmoc-D-prolyl-glycine
Product: 1-Fmoc-D-prolyl-glycine (Fmoc-D-Pro-Gly-OH) Application: Solid-Phase Peptide Synthesis (SPPS) Issue Category: Deletion Sequences, Low Yield, C-Terminal Truncation
Executive Summary: The "Deletion" Problem
In the synthesis of peptides containing C-terminal D-Prolyl-Glycine sequences, researchers often encounter a catastrophic loss of yield known as "traceless" deletion. This is caused by the formation of diketopiperazine (DKP) , a cyclic dipeptide byproduct.
The use of 1-Fmoc-D-prolyl-glycine as a pre-formed building block is the primary chemical solution to this problem. However, this reagent must be paired with the correct resin and deprotection protocols to be effective. This guide details the mechanistic rationale and the specific protocols required to successfully incorporate this dipeptide without triggering cyclization.
Part 1: The Mechanism (Why Your Synthesis Failed)
The DKP Trap
When a peptide chain is built sequentially from the C-terminus, the critical moment occurs after the deprotection of the second amino acid (in this case, D-Proline).
-
Conformational Bias: Proline (and D-Proline) induces a cis-amide bond configuration (turn structure).
-
Nucleophilic Attack: Upon removal of the Fmoc group, the secondary amine of the D-Proline is spatially positioned to attack the C-terminal ester linkage (anchoring the Glycine to the resin).
-
Cyclization & Cleavage: This intramolecular attack forms a stable 6-membered ring (diketopiperazine), simultaneously cleaving the dipeptide from the resin.
-
Result: The peptide chain is terminated. The DKP species is washed away ("traceless"), leaving a free hydroxyl group on the resin that cannot react further.
Why 1-Fmoc-D-prolyl-glycine is the Solution
Using the pre-formed dipeptide 1-Fmoc-D-prolyl-glycine allows you to:
-
Bypass Sequential Coupling Risks: You avoid the difficult coupling of bulky D-Pro onto Gly-loaded resin, which can be slow and prone to side reactions.
-
Control the Loading Environment: You can load the entire DKP-susceptible unit onto a sterically hindered resin (like 2-CTC) in a single, controlled step, shielding the ester bond from future attack.
Visualization: The DKP Formation Pathway
Figure 1: The kinetic competition between peptide elongation and DKP formation. Without intervention, the DKP pathway is thermodynamically favored for Pro-Gly sequences.
Part 2: Validated Protocols
Critical Prerequisite: Resin Selection
Do NOT use Wang or Merrifield resins. The ester linkage formed with these resins is unhindered and highly susceptible to DKP formation.
-
Required Resin: 2-Chlorotrityl Chloride (2-CTC) Resin .
-
Why? The bulky trityl group provides steric hindrance that physically blocks the D-Pro amine from attacking the ester carbonyl.
Protocol A: Loading 1-Fmoc-D-prolyl-glycine onto 2-CTC Resin
Reagents:
-
1-Fmoc-D-prolyl-glycine (1.2 eq relative to resin loading capacity)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
DCM (Dichloromethane) (anhydrous)
Step-by-Step:
-
Swell Resin: Swell 2-CTC resin in DCM for 30 minutes. Drain.
-
Prepare Solution: Dissolve 1-Fmoc-D-prolyl-glycine and DIPEA in the minimum amount of DCM required to cover the resin.
-
Note: Do not use DMF for loading if possible; DCM promotes better swelling of 2-CTC and avoids premature base-catalyzed cleavage.
-
-
Coupling: Add solution to resin. Agitate gently for 1-2 hours at room temperature.
-
Caution: Do not exceed 2 hours. Prolonged exposure to base can lead to hydrolysis of the trityl chloride.
-
-
Capping: Add Methanol (1 mL per gram of resin) to the reaction mixture and shake for 15 minutes. This caps unreacted trityl sites.
-
Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).
Protocol B: Elongation (The Danger Zone)
Once the dipeptide is loaded, the next step (removal of Fmoc from D-Pro) is the most critical. Even on 2-CTC resin, DKP can occur if the deprotection is too long or the subsequent coupling is too slow.
Optimized Deprotection Strategy:
-
Reagent: Use 20% Piperidine in DMF (Standard) OR 5% Piperazine + 2% DBU (Faster, less DKP risk).[1]
-
Short Cycles: Instead of one long reaction, use two short bursts:
-
Cycle 1: 2 minutes (Flow wash)
-
Cycle 2: 5 minutes (Reaction)
-
-
Immediate Coupling: Do not leave the resin sitting in the deprotected state (H-D-Pro-Gly-Resin). Proceed immediately to the coupling of the next amino acid (AA3).
-
Activation: Use highly efficient coupling reagents (e.g., HATU or Oxyma/DIC ) for AA3 to ensure acylation outcompetes cyclization.
Part 3: Troubleshooting & FAQs
Q1: I used 1-Fmoc-D-prolyl-glycine on Wang resin, but my yield is still <10%. Why?
A: The dipeptide building block alone cannot prevent DKP on unhindered resins. On Wang resin, the ester bond is exposed. As soon as you deprotect the Fmoc group from the D-Proline, the free amine attacks the ester, forming DKP and cleaving the chain. You must use 2-Chlorotrityl Chloride (2-CTC) resin to provide the necessary steric protection [1, 2].
Q2: Can I use this building block for internal sequences (not C-terminal)?
A: Yes, and it is highly recommended. If your sequence is ...-Ala-D-Pro-Gly-Val-..., coupling Fmoc-D-Pro-Gly-OH to H-Val-Resin is safer than sequential coupling. It eliminates the risk of incomplete coupling of the bulky D-Pro onto the Gly-peptide, which is often difficult due to steric clashes.
Q3: I see a mass peak corresponding to [M-114] in my crude LC-MS. What is this?
A: This is likely the deletion of the D-Pro-Gly unit .
-
Diagnosis: If the mass is exactly the mass of your target peptide minus the mass of (D-Pro + Gly), DKP formation occurred. The cyclic DKP (mass 166 Da) was washed away, and the remaining resin (now a free hydroxyl) did not react or was capped.
-
Fix: Switch to 2-CTC resin and ensure your loading density is not too high (< 0.6 mmol/g recommended).
Q4: My peptide is growing, but I see racemization of the D-Pro.
A: Racemization is rare during the loading of the dipeptide if using the DIPEA/DCM method (Protocol A). However, if you used active ester coupling (e.g., HBTU/HATU) to load the resin, you risk racemizing the C-terminal Glycine (not Pro). Since Glycine is achiral, this is moot. If D-Pro is racemizing, it suggests harsh deprotection conditions or high temperature. Avoid heating the deprotection step for this sequence [3].
Part 4: Decision Matrix for Dipeptide Usage
Figure 2: Workflow for determining the correct application of 1-Fmoc-D-prolyl-glycine.
References
-
Peptide Chemistry. (2025).[2] Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention.[1][2] Retrieved from [Link]
-
ACS Omega. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting 1-Fmoc-D-Prolyl-Glycine Coupling
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, often-misunderstood challenges of incorporating the 1-Fmoc-D-prolyl-glycine (Fmoc-D-Pro-Gly-OH) sequence.
Whether you are performing a stepwise synthesis (coupling Fmoc-D-Pro-OH to a resin-bound Glycine) or a fragment condensation (coupling the pre-formed Fmoc-D-Pro-Gly-OH dipeptide block), this sequence is notorious for two distinct failure modes: base-catalyzed epimerization and Diketopiperazine (DKP) formation . This guide breaks down the causality behind these failures and provides self-validating protocols to ensure stereochemical integrity.
Part 1: Mechanistic FAQs & Troubleshooting
Q1: Why does D-Proline racemize during coupling when it is a rigid cyclic imino acid?
Proline is generally resistant to racemization because its secondary amine structure lacks an amide proton, making the classical oxazolone (azlactone) racemization pathway impossible[1]. However, under basic coupling conditions, activated Fmoc-D-Pro-OH can still epimerize to L-Proline via direct α-proton abstraction , forming a transient enolate intermediate[1]. This base-catalyzed enolization is heavily exacerbated by strong bases like DIPEA and certain additives like HOBt, which can act as efficient racemization catalysts for proline[2].
Q2: I am performing a fragment coupling using the pre-formed dipeptide 1-Fmoc-D-prolyl-glycine. Will the C-terminus racemize?
No. When coupling the 1-Fmoc-D-prolyl-glycine dipeptide block, the activated C-terminal residue is Glycine. Because Glycine possesses two hydrogen atoms on its α-carbon, it is strictly achiral and cannot racemize[1]. The stereochemical integrity of the D-Proline residue is preserved during this specific coupling step because it is not the activated species.
Q3: If fragment coupling prevents racemization, what is the primary failure mode for the 1-Fmoc-D-prolyl-glycine block?
The most critical side reaction for this sequence is Diketopiperazine (DKP) formation [3]. Proline's unique cyclic structure strongly favors a cis-amide bond conformation[3]. During the Fmoc deprotection of the newly coupled D-Pro-Gly sequence, the liberated N-terminal secondary amine of D-Pro is brought into close spatial proximity to the ester (or amide) linkage connecting Glycine to the resin. The amine rapidly attacks this linkage, cleaving the dipeptide off as a stable 6-membered DKP ring and irreversibly terminating your synthesis[3][4].
Q4: Which coupling reagents and bases should I use to minimize direct enolization during stepwise synthesis?
To suppress base-catalyzed enolization, you must replace strong bases like DIPEA (pKa ~10.1) with weaker, sterically hindered bases like TMP (sym-collidine, pKa ~7.4)[1][5]. Furthermore, avoid using HOBt in combination with carbodiimides (like DIC) in DMF, as this specific microenvironment promotes proline racemization[6]. Instead, utilize low-racemization uronium salts like COMU, or use DIC with OxymaPure[5][6].
Part 2: Quantitative Data & Reagent Selection
The following table summarizes the causal relationship between coupling conditions, D-Pro epimerization, and DKP risk.
| Coupling System | Base | Solvent | D-Pro Epimerization Risk | DKP Formation Risk | Application Suitability |
| DIC / HOBt | DIPEA | DMF | High (>5%) | High (if slow) | Not Recommended[6] |
| HATU | DIPEA | DMF | Moderate (1-3%) | Moderate | Routine Synthesis |
| DIC / OxymaPure | None | DCM/DMF | Low (<1%) | Low | Stepwise Coupling[5] |
| COMU | TMP (Collidine) | DMF | Very Low (<0.5%) | Low | High-Risk Sequences[7] |
| Fmoc-D-Pro-Gly-OH | None | DMF | None (Achiral Gly) | Very High (Post-deprotection) | Fragment Condensation |
Part 3: Mandatory Visualizations & Workflows
Mechanistic pathways of Fmoc-D-Proline activation and base-catalyzed direct enolization.
Troubleshooting workflow for resolving racemization and DKP formation during D-Pro-Gly synthesis.
Part 4: Self-Validating Experimental Protocols
Protocol A: Stepwise Low-Racemization Coupling of Fmoc-D-Pro-OH to Glycine
Use this protocol if you are building the sequence one amino acid at a time. This system is designed to prevent base-catalyzed enolization.
-
Resin Preparation: Swell Gly-loaded 2-Chlorotrityl chloride (2-CTC) resin in DCM for 30 minutes. Causality: The extreme steric bulk of the 2-CTC linker physically impedes the intramolecular attack required for subsequent DKP formation[4].
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x) and DCM (3x).
-
Activation (Critical Step): In a separate vial, dissolve 3.0 eq. Fmoc-D-Pro-OH and 3.0 eq. COMU in DMF. Add 6.0 eq. TMP (sym-collidine). Pre-activate for exactly 2 minutes. Causality: TMP is a weak base that drives COMU activation without triggering the direct α-proton abstraction of D-Pro[1].
-
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 1 hour.
-
System Validation (Isatin Test): Perform an Isatin test on a micro-cleaved resin sample. Causality: Proline is a secondary amine and will yield a false-negative Kaiser (ninhydrin) test[3]. The Isatin test specifically reacts with secondary amines, producing a blue/brown color if coupling is incomplete[3].
-
Stereochemical Validation: Cleave a 5 mg aliquot and analyze via chiral HPLC to validate that D-Pro epimerization is <0.5% before proceeding.
Protocol B: Fragment Condensation of 1-Fmoc-D-prolyl-glycine & DKP Prevention
Use this protocol if you are coupling the pre-formed dipeptide block. This system eliminates coupling-stage racemization but requires strict DKP mitigation.
-
Activation: Dissolve 3.0 eq. of 1-Fmoc-D-prolyl-glycine, 3.0 eq. DIC, and 3.0 eq. OxymaPure in a 1:1 mixture of DCM/DMF. Causality: No base is required for DIC/Oxyma activation, and the activated Glycine C-terminus cannot racemize[1].
-
Coupling: Add the mixture to the deprotected peptidyl-resin and agitate for 2 hours. Wash thoroughly.
-
DKP Prevention (Critical Step): The moment the Fmoc group is removed from the D-Pro residue in the next step, the sequence is highly vulnerable to DKP cleavage. To prevent this, perform the subsequent amino acid coupling using in situ neutralization or a highly reactive symmetrical anhydride. Causality: You must kinetically outpace the intramolecular DKP cyclization by forcing the intermolecular coupling of the next amino acid to occur instantaneously[4].
-
System Validation: Monitor the UV absorbance of the Fmoc effluent during the subsequent deprotection. A sudden, massive drop in overall peptide mass yield detected via LC-MS indicates DKP-mediated chain cleavage has occurred.
Part 5: References
-
[2] Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids, PubMed. URL: [Link]
-
[4] Aggregation, Racemization and Side Reactions in Peptide Synthesis, AAPPTec. URL: [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Troubleshooting Low Coupling Yields with Sterically Hindered Fmoc-D-Prolyl Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the incorporation of sterically hindered proline derivatives (such as Fmoc-D-Proline, Fmoc-D-α-methylproline, or bulky ring-substituted prolines) during Solid-Phase Peptide Synthesis (SPPS). These derivatives consistently present two major roadblocks: extreme steric hindrance during acylation and a high propensity for sequence-truncating side reactions.
This guide provides a mechanistic breakdown of these failures, a diagnostic workflow, and field-proven, self-validating protocols to rescue your peptide yields.
Diagnostic Logic & Workflow
Before altering your synthesis chemistry, you must identify the exact mechanism causing your low yield. The workflow below outlines the logical progression for diagnosing failures associated with D-prolyl residues.
Workflow for diagnosing and resolving low yields in Fmoc-D-prolyl peptide synthesis.
Mechanistic FAQs & Troubleshooting Guide
Q1: Why does coupling onto the secondary amine of a D-prolyl residue consistently fail or result in massive deletion sequences? Causality & Solution: The secondary amine of proline (and its D-enantiomer) is inherently hindered. When coupled with another sterically demanding amino acid (e.g., Fmoc-Aib-OH or Fmoc-Ile-OH), the activation energy for amide bond formation is significantly higher than standard couplings. Conventional carbodiimide (DIC/Oxyma) chemistry at room temperature is kinetically too slow to drive the reaction to completion before side reactions occur. Actionable Advice: Switch to highly reactive uronium/aminium salts like HATU or COMU, which form highly active O-7-azabenzotriazole esters. More importantly, implement Microwave-Assisted SPPS (MW-SPPS). Microwave energy provides the rapid, uniform thermal energy necessary to overcome the activation barrier of hindered secondary amines 1 [[2]]().
Q2: I am observing a complete loss of peptide after the deprotection of the second amino acid when D-Pro is at the C-terminus. What is happening? Causality & Solution: You are experiencing "traceless" Diketopiperazine (DKP) formation. When D-Pro is at the C-terminus or penultimate position, its cyclic structure heavily favors the cis-amide conformation. During the basic Fmoc deprotection of the second amino acid, the newly freed N-terminal amine performs an intramolecular nucleophilic attack on the resin ester linkage. This cleaves the dipeptide from the resin entirely, forming a stable six-membered DKP ring that is washed away 34. Actionable Advice: Replace standard Wang resin with 2-Chlorotrityl Chloride (2-CTC) resin. The massive steric bulk of the trityl group physically shields the ester carbonyl from nucleophilic attack, preventing cyclization 4. Furthermore, minimize the duration of the basic Fmoc deprotection step .
Q3: How do I differentiate between steric hindrance and peptide aggregation as the root cause of my low yield? Causality & Solution: Steric hindrance is localized specifically to the coupling step involving the bulky residue. Aggregation typically occurs later in the synthesis (often between residues 10-15) due to intermolecular hydrogen bonding and β-sheet formation, which physically blocks reagents from accessing the growing chain 5. Actionable Advice: Perform a micro-cleavage and LC-MS analysis. If the deletion is exclusively at the D-Pro site, the issue is steric. If you see a broad distribution of multiple deletion sequences after a certain chain length, it is aggregation. To resolve aggregation, add chaotropic salts (e.g., 0.8 M LiCl in DMF) to your coupling solvent or incorporate pseudoproline dipeptides to disrupt the secondary structure .
Quantitative Data: Coupling Strategy Optimization
The table below summarizes the expected efficiencies of various coupling strategies when attempting to acylate the secondary amine of a sterically hindered D-prolyl derivative.
| Coupling Strategy | Reagents | Temperature | Time | Expected Yield | Primary Application |
| Conventional SPPS | DIC / OxymaPure | 25 °C | 60 min | < 40% | Unhindered primary amines |
| Extended Conventional | HATU / DIPEA | 25 °C | 120 min | 60 - 75% | Mildly hindered couplings |
| Microwave-Assisted (MW-SPPS) | DIC / OxymaPure | 75 - 90 °C | 5 - 10 min | 85 - 90% | Highly hindered secondary amines |
| Optimized MW-SPPS | COMU / DIPEA | 75 °C | 10 min (Double) | > 95% | Extremely hindered (e.g., Aib to D-Pro) |
Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted Coupling onto Hindered D-Prolyl Amines
Objective: Overcome the high activation energy barrier of the D-prolyl secondary amine using thermal kinetic energy and highly reactive uronium salts 1 [[2]]().
-
Resin Preparation: Swell the D-Pro-terminated peptidyl-resin in DMF for 30 minutes.
-
Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes at 75 °C (microwave irradiation). Drain and repeat once. Wash 5x with DMF.
-
Activation: In a separate vial, dissolve 5 equivalents of the incoming Fmoc-amino acid and 5 equivalents of HATU (or COMU) in a minimum volume of DMF. Add 10 equivalents of DIPEA to initiate activation.
-
Coupling: Immediately transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75 °C for 10 minutes.
-
Self-Validation (Chloranil Test): Standard Ninhydrin (Kaiser) tests yield false negatives for secondary amines. Extract a few resin beads and perform a Chloranil test. A color change from blue/green to colorless/yellow validates successful acylation. If the beads remain blue/green, perform a second coupling.
Protocol B: Suppressing DKP Formation using 2-CTC Resin
Objective: Prevent the loss of C-terminal D-Pro dipeptides via intramolecular cyclization by utilizing extreme steric shielding 4.
-
Resin Loading: Dissolve Fmoc-D-Pro-OH (1.2 eq) and DIPEA (4 eq) in anhydrous DCM. Add to 2-CTC resin and agitate for 2 hours at room temperature.
-
Capping: Cap unreacted active chloride sites by adding methanol (100 μL/g resin) and agitating for 15 minutes. Wash thoroughly with DCM and DMF.
-
Fmoc Deprotection (Optimized): Treat with 20% piperidine in DMF containing 0.1 M HOBt (to suppress base-catalyzed side reactions) for exactly 2 x 5 minutes at room temperature. Crucial: Do not use heat during this step to minimize DKP kinetics []().
-
Next Coupling: Immediately add the pre-activated second amino acid to the resin. Minimizing the time the free amine is exposed is critical to outcompeting DKP formation.
-
Self-Validation (Mild Micro-cleavage & LC-MS): Cleave a small aliquot of resin using 1% TFA in DCM. This ultra-mild condition preserves the 2-CTC linkage profile while releasing the peptide. Analyze via LC-MS to confirm the presence of the desired dipeptide and the absence of a 130–210 Da mass shift, which would definitively indicate DKP truncation 4.
References
-
Microwave Assisted SPPS of Hindered Non-Standard Amino Acids - CEM Corporation (amazonaws.com). 1
-
Technical Support Center: Diketopiperazine (DKP) Formation in Proline Derivative Synthesis - Benchchem. 3
-
Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention - PeptideChemistry.org. 4
-
Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
-
Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield - ChemPep. 5
-
Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - CD Formulation. 2
-
Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
Sources
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. chempep.com [chempep.com]
Reducing aggregation in long peptide chains containing 1-Fmoc-D-prolyl-glycine
Technical Support Center: Mitigation of Peptide Aggregation
A Specialist Guide for Sequences Containing 1-Fmoc-D-prolyl-glycine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on sequences containing the 1-Fmoc-D-prolyl-glycine motif. As a Senior Application Scientist, my goal is to provide you with not only procedural solutions but also the underlying scientific principles to empower your decision-making process at the bench.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding peptide aggregation.
Q1: What is peptide aggregation in the context of SPPS?
A1: During SPPS, the growing peptide chains are anchored to a solid resin support. Peptide aggregation is the self-association of these chains, primarily through the formation of intermolecular hydrogen bonds that create stable, beta-sheet-like structures.[1][2] This process can physically block the N-terminus of the growing peptide, leading to incomplete Fmoc deprotection and amino acid coupling. The consequences range from decreased yields and difficult purifications to complete synthesis failure.[1][2]
Q2: Why are sequences with Pro-Gly, specifically D-Pro-Gly, prone to aggregation?
A2: While proline is generally known as a "helix breaker" and can disrupt aggregation, the flexibility of the subsequent glycine residue can counteract this effect.[3] The D-proline residue introduces a significant kink in the peptide backbone. While this kink itself disrupts regular secondary structures, the high flexibility of the adjacent glycine can allow neighboring peptide chains to align and form intermolecular hydrogen bonds, initiating aggregation. Furthermore, diketopiperazine formation is a known side reaction at the dipeptide stage, particularly with a C-terminal proline, which can lead to loss of the dipeptide from the resin.[4]
Q3: How does the Fmoc protecting group contribute to aggregation?
A3: The 9-fluorenylmethoxycarbonyl (Fmoc) group, while essential for protecting the alpha-amino group, possesses a large, aromatic fluorenyl ring system.[5][6] These aromatic rings can interact with each other via π-π stacking, especially at high resin loadings, which can contribute to the overall aggregation of peptide chains.
Q4: How can I quickly determine if my synthesis is failing due to aggregation?
A4: There are several indicators. Visually, the resin beads may clump together and exhibit poor swelling.[3] Analytically, a positive Kaiser test after a coupling step indicates free amines, suggesting the coupling reaction was incomplete.[4][7][8] For proline-terminated peptides where the Kaiser test is unreliable (it detects primary amines, while proline is a secondary amine), the Chloranil or Isatin tests are recommended alternatives.[7][9] Additionally, monitoring the Fmoc deprotection via UV spectrophotometry can reveal broadened peaks, which is a sign of aggregation in flow-based synthesis.[10]
Part 2: Troubleshooting Guide: Strategies to Overcome Aggregation
This section provides detailed, actionable strategies to mitigate aggregation. The key is to disrupt the intermolecular hydrogen bonds that are the root cause of the problem.
Strategy 1: Modification of Synthesis Parameters
These are often the first and simplest adjustments to make to your protocol.
-
Elevated Temperature/Microwave Synthesis : Increasing the reaction temperature (e.g., to 60-90°C) or using a microwave peptide synthesizer increases the kinetic energy of the peptide chains.[1][11] This added energy disrupts the stable hydrogen bonds of the aggregates, improving both deprotection and coupling efficiency.[1][12]
-
Solvent Composition : The choice of solvent can significantly impact aggregation.
-
Alternative Solvents : While DMF is the standard, solvents like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO can improve peptide solvation.[3][13] More environmentally friendly alternatives such as THF, ACN, and N-Butylpyrrolidinone (NBP) have also shown promise in improving coupling efficiency for difficult sequences.[14][15][16][17][18]
-
"Magic Mixture" : For particularly stubborn aggregation, a "Magic Mixture" can be employed. This consists of a solvent system like DCM/DMF/NMP (1:1:1) with additives such as 1% Triton X-100 and 2M ethylene carbonate to disrupt aggregation.[13][19]
-
-
Chaotropic Agents : These are salts that disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds.[1] Adding chaotropic salts such as LiCl, NaClO4, or KSCN (at concentrations of 0.4-0.8 M) to the reaction mixture can help break up peptide aggregates.[1][3][13][20][21]
Strategy 2: Chemical Modifications
These strategies involve incorporating specific chemical moieties to prevent aggregation.
-
Pseudoproline Dipeptides : This is a highly effective strategy. Pseudoproline dipeptides are derived from serine (Ser), threonine (Thr), or cysteine (Cys) and are reversibly protected to mimic the structure of proline.[22] Incorporating a pseudoproline dipeptide every 6-8 residues introduces a "kink" in the peptide backbone, effectively disrupting the formation of beta-sheet structures.[2][22][23][24]
-
Backbone Amide Protection : This involves the temporary, reversible modification of the peptide backbone itself to physically prevent the formation of intermolecular hydrogen bonds.[25] This is achieved by using amino acids with a protecting group on the backbone nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb).[3][13] These are particularly useful for glycine-rich sequences.[13]
Strategy 3: Resin and Coupling Chemistry Optimization
-
Low-Loading Resins : Reducing the functionalization or "loading" of the resin (e.g., to 0.1-0.2 mmol/g) increases the physical distance between the growing peptide chains.[1] This steric hindrance minimizes the opportunity for intermolecular interactions.[1]
-
High-Swelling Resins : Resins that incorporate polyethylene glycol (PEG) linkers, such as NovaSyn® TG or PEGA resins, have improved swelling properties.[1][13] This creates a more solvating environment that helps to keep the peptide chains separated and accessible.[1]
-
Optimized Coupling Reagents : For difficult couplings, standard carbodiimide reagents may not be sufficient. More potent coupling reagents like HATU, HCTU, PyBOP, or COMU can increase coupling efficiency and reduce side reactions.[26][27][28][29]
| Strategy | Mechanism | Key Advantage | Considerations |
| Elevated Temperature | Increases kinetic energy, disrupting H-bonds.[1] | Simple to implement, accelerates reaction times.[12] | May increase risk of side reactions like aspartimide formation.[30][31] |
| Chaotropic Agents | Disrupts non-covalent interactions.[1] | Effective at breaking up existing aggregates. | Requires additional wash steps; potential for side reactions. |
| Pseudoproline Dipeptides | Introduces a "kink" in the backbone, preventing β-sheet formation.[2][22] | Highly effective and predictable. | Only applicable at Ser, Thr, or Cys residues. |
| Backbone Protection (Hmb/Dmb) | Physically blocks backbone H-bonding sites.[3] | Can be used at various amino acid positions. | May require modified cleavage protocols. |
| Low-Loading Resin | Increases distance between peptide chains.[1] | Reduces intermolecular interactions. | Lower overall yield per gram of resin.[1] |
Part 3: Experimental Protocols & Workflows
Protocol 1: Monitoring Coupling Reactions
A. Kaiser Test (for Primary Amines)
-
Collect a small sample of resin beads (approx. 5-10 mg) in a test tube.
-
Wash the beads thoroughly with DMF to remove any residual reagents.
-
Add 2-3 drops each of Reagent A (Ninhydrin in ethanol), Reagent B (Phenol in ethanol), and Reagent C (Pyridine).[8][9]
-
Heat the test tube at 100°C for 5 minutes.[4]
-
Interpretation :
-
Blue beads/solution : Incomplete coupling (positive result).
-
Colorless/Yellow beads : Complete coupling (negative result).
-
B. Chloranil Test (for Secondary Amines like Proline)
-
Collect and wash a small sample of resin beads as described for the Kaiser test.
-
Add 1-2 drops of acetaldehyde and 1-2 drops of a p-chloranil solution.[7][9]
-
Let the mixture stand at room temperature for 5 minutes.[7][9]
-
Interpretation :
-
Blue or greenish-blue beads : Incomplete coupling (positive result).
-
Colorless/Yellow beads : Complete coupling (negative result).
-
Workflow: Troubleshooting an Aggregated Synthesis
This workflow provides a logical progression for addressing aggregation issues.
Caption: A decision-making workflow for addressing peptide aggregation during SPPS.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]
-
de la Torre, B. G., Govender, T., Kruger, H. G., El-Faham, A., & Albericio, F. (2016). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry, 14(39), 9182–9186. Retrieved from [Link]
-
Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP. Retrieved from [Link]
-
Bionet. (n.d.). Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
National Center for Biotechnology Information. (2026). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1191. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. Retrieved from [Link]
-
DU Chem. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
Taylor & Francis. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link]
-
Semantic Scholar. (2020). INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Retrieved from [Link]
-
Activotec. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide. Retrieved from [Link]
-
Bentham Science Publisher. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. Retrieved from [Link]
-
ResearchGate. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?. Retrieved from [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Retrieved from [Link]
- Google Patents. (n.d.). WO2018057470A1 - Rapid peptide synthesis at elevated temperatures.
-
National Center for Biotechnology Information. (2011). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Surfactant and Chaotropic Agent Assisted Sequential Extraction/On-Pellet Digestion (SCAD) for Enhanced Proteomics. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. peptide.com [peptide.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2018057470A1 - Rapid peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 12. csbio.com [csbio.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 16. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 18. tandfonline.com [tandfonline.com]
- 19. cpcscientific.com [cpcscientific.com]
- 20. chemistry.du.ac.in [chemistry.du.ac.in]
- 21. researchgate.net [researchgate.net]
- 22. chempep.com [chempep.com]
- 23. luxembourg-bio.com [luxembourg-bio.com]
- 24. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biovera.com.au [biovera.com.au]
- 26. bachem.com [bachem.com]
- 27. jpt.com [jpt.com]
- 28. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 29. people.uniurb.it [people.uniurb.it]
- 30. peptidechemistry.org [peptidechemistry.org]
- 31. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage for Peptides Containing 1-Fmoc-D-Prolyl-Glycine
Status: Operational Subject: Cleavage Cocktail Optimization & Troubleshooting for Fmoc-D-Pro-Gly-OH Synthesized Peptides Lead Scientist: Dr. A. Vance, Senior Applications Scientist
Executive Summary: The "Pro-Gly" Paradox
You have likely utilized 1-Fmoc-D-prolyl-glycine (Fmoc-D-Pro-Gly-OH) to introduce a β-turn mimetic or to mitigate the notorious diketopiperazine (DKP) formation that occurs when coupling these two residues sequentially.
While this dipeptide building block solves the synthesis stability problem, it introduces specific challenges during the cleavage and isolation phase. The D-Pro-Gly motif is sterically demanding and prone to unique solubility issues (often "oiling out" in ether). Furthermore, if this motif is located at the C-terminus, acid-catalyzed DKP formation remains a risk even during TFA cleavage.
This guide moves beyond standard protocols to optimize your cleavage cocktails specifically for the physicochemical properties induced by this moiety.
Cleavage Cocktail Decision Matrix
Do not use a "one-size-fits-all" cocktail. The presence of D-Pro-Gly dictates specific handling, but your other residues (Cys, Met, Trp) determine the scavenger profile.
Diagram 1: Cocktail Selection Logic
Figure 1: Selection logic for cleavage cocktails based on residue sensitivity. Note that TIS is preferred over EDT unless Methionine is present.
Optimized Protocols
Protocol A: The "Solubility First" Cocktail (Standard)
Recommended for: Peptides containing D-Pro-Gly without Met/Cys. Why: Peptides with D-Pro-Gly often aggregate. High TFA concentration helps solvate these hydrophobic turns.
Composition:
-
Trifluoroacetic Acid (TFA): 95% (Solvent/Acid)
-
Triisopropylsilane (TIS): 2.5% (Scavenger)
-
Ultrapure Water: 2.5% (Scavenger/Hydrolysis)
Procedure:
-
Pre-cool the cocktail to 4°C. Critical: Heat promotes acid-catalyzed DKP formation at the C-terminus.
-
Add 10-15 mL of cocktail per gram of resin.
-
Agitate gently for 2 hours at room temperature (max 25°C).
-
Filtration: Filter resin into a 50 mL centrifuge tube. Wash resin with 1 mL fresh TFA.
-
Evaporation: Use a nitrogen stream to reduce volume to ~3-5 mL. Do not evaporate to dryness, as D-Pro-Gly peptides form films that are difficult to resolubilize.
Protocol B: The "Scavenger Heavy" Cocktail (Reagent K)
Recommended for: Peptides containing Met, Cys, or Trp.[1][2][3] Why: The bulky D-Pro-Gly can trap scavengers in the resin matrix; Reagent K ensures high scavenger availability.
Composition:
-
TFA: 82.5%
-
Phenol: 5% (Protect Trp/Tyr)
-
Thioanisole: 5% (Protect Met/Cys)
-
Water: 5%[1]
-
Ethanedithiol (EDT): 2.5% (Critical for Cys/Met)
Procedure:
-
Follow Protocol A, but extend cleavage time to 3 hours if the peptide sequence is >20 residues, as the D-Pro-Gly kink can slow down diffusion of the bulky scavengers.
Troubleshooting Guide & FAQs
Issue 1: The "Oiling Out" Phenomenon
Symptom: Upon adding cold ether, the peptide does not form a white powder but instead forms a sticky gum or oil at the bottom of the tube. Cause: The D-Pro-Gly motif disrupts the peptide's ability to pack into a crystal lattice, a common issue with proline-rich sequences and peptidomimetics.
Corrective Action:
-
Decant the supernatant ether.
-
Add fresh, ice-cold diethyl ether .
-
Scratching: Use a glass pipette tip to vigorously scratch the side of the tube and the oil. This provides nucleation sites for precipitation.
-
Sonication: Sonicate the tube in an ice bath for 1 minute.
-
The "Hexane Trick": If it remains oily, add 10% Hexane to your Ether. The change in polarity often forces precipitation.
Issue 2: Low Yield (C-Terminal Truncation)
Symptom: Mass spec shows a peak corresponding to [M - (D-Pro-Gly)]. Cause: Acid-Catalyzed Diketopiperazine (DKP) formation.[4] Even though you used the dipeptide to prevent this during synthesis, if D-Pro-Gly is at the C-terminus (attached to the linker), the acid cleavage can catalyze the back-biting of the N-terminal amine of the dipeptide onto the ester linkage.
Corrective Action:
-
Reduce Cleavage Time: Limit TFA exposure to 90 minutes.
-
Temperature Control: Perform the first 30 minutes of cleavage at 0°C.
-
Resin Switch (Preventative): For future batches, use 2-Chlorotrityl Chloride (2-CTC) resin. This allows cleavage with 1% TFA in DCM, which is too mild to catalyze DKP formation.
Issue 3: Incomplete Side-Chain Removal
Symptom: Mass spec shows +56 Da (tBu) or +224 Da (Pbf) adducts. Cause: The D-Pro-Gly induces a "beta-turn" conformation, potentially burying nearby residues (like Arg or Ser) inside a hydrophobic pocket, shielding them from the TFA.
Corrective Action:
-
The "Swell" Technique: Add Dichloromethane (DCM) to the cleavage cocktail (up to 10-20% v/v). DCM swells the polystyrene core and the peptide aggregates better than TFA alone, exposing the protected groups.
-
Modified Cocktail: 80% TFA / 15% DCM / 2.5% TIS / 2.5% H2O.
-
Visualizing the DKP Threat
Understanding the mechanism is the key to prevention. The diagram below illustrates how the D-Pro-Gly motif can cyclize to form DKP, cleaving itself from the peptide chain.
Diagram 2: DKP Formation Mechanism
Figure 2: Acid-catalyzed DKP formation pathway. This risk is highest when the D-Pro-Gly motif is C-terminal.
Technical Data Summary
| Parameter | Standard Peptide | Peptide with D-Pro-Gly |
| Cleavage Time | 2 - 3 Hours | 1.5 - 2 Hours (Minimize DKP risk) |
| Precipitation | Cold Ether | Cold Ether + Sonication + Hexane (if oily) |
| Scavenger Load | Standard (2.5% TIS) | High (if Met/Cys present) due to diffusion lag |
| Solubility | Good in H2O/AcN | Poor (May require 50% Acetic Acid or DMSO) |
References
-
CEM Corporation. (n.d.). Peptide Cleavage Guide. CEM Support. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]
-
Giraud, M., et al. (1999). Diketopiperazine Formation: A Side Reaction in Peptide Synthesis. Journal of Peptide Science. Retrieved from [Link]
For further assistance, please contact the Applications Support Team with your specific sequence and resin details.
Sources
Purification strategies to separate diastereomers of 1-Fmoc-D-prolyl-glycine
Ticket Subject: Strategies for Diastereomeric Separation of 1-Fmoc-D-Pro-Gly-OH Assigned Specialist: Senior Application Scientist, Peptide Division Status: Open
Executive Summary
The purification of 1-Fmoc-D-Prolyl-Glycine (Fmoc-D-Pro-Gly-OH) presents a specific stereochemical challenge. The primary impurity is invariably the diastereomer Fmoc-L-Pro-Gly-OH , resulting from the racemization of the D-Proline residue during the coupling step.
Unlike enantiomers, which require chiral stationary phases (CSPs) for separation, diastereomers possess distinct physical properties (hydrophobicity, pKa, solubility). Therefore, they can often be separated on achiral Reversed-Phase (RP-HPLC) columns, provided the method is rigorously optimized. However, due to the conformational rigidity of the proline ring, the hydrophobic difference between the D-L and L-L isomers can be minimal, necessitating advanced "polishing" strategies.
This guide details a tiered purification strategy: RP-HPLC Optimization , Chiral Chromatography (SFC/HPLC) , and Crystallization .
Module 1: Reversed-Phase HPLC (Achiral Strategy)
Context: This is the first line of defense. Standard C18 columns are usually sufficient if the gradient and pH are tuned correctly.
Common Inquiry: "I see a shoulder on my main peak. Is this the diastereomer?"
Diagnosis: Yes, it is highly probable. The Fmoc-L-Pro-Gly-OH diastereomer often co-elutes or elutes as a shoulder on the Fmoc-D-Pro-Gly-OH peak because the hydrophobic surface area of the two isomers is nearly identical.
Troubleshooting Protocol: Enhancing Resolution ( )
If you cannot achieve baseline separation (
| Parameter | Adjustment Strategy | Scientific Rationale |
| Mobile Phase pH | Maintain pH < 2.5 (use 0.1% TFA). | Proline-containing peptides can exhibit cis/trans isomerization of the amide bond, causing peak broadening. Acidic pH stabilizes the conformation and suppresses silanol interactions [1]. |
| Gradient Slope | Flatten the gradient. (e.g., 0.2% B/min). | Diastereomers separate based on minute differences in hydrophobic adsorption. A shallow gradient maximizes the number of partition cycles on the column. |
| Temperature | Lower to 15–20°C. | Lower temperatures reduce molecular kinetic energy, often enhancing the stationary phase's ability to discriminate between subtle steric differences (enthalpic control). |
| Stationary Phase | Switch to Phenyl-Hexyl or C12. | If C18 fails, Phenyl phases offer |
Standard Operating Procedure (SOP): Analytical Method
-
Column: C18 (4.6 x 150 mm, 3.5 µm, 100 Å)
-
Buffer B: Acetonitrile (MeCN) + 0.1% TFA
-
Gradient: 20% B to 40% B over 30 minutes (Slope: ~0.66% B/min). Note: The target usually elutes early due to the short chain length.
Module 2: Chiral Chromatography & SFC (The "Nuclear" Option)
Context: If the diastereomeric excess (de) requirement is >99.5% and RP-HPLC cannot deliver, you must utilize Chiral Stationary Phases (CSPs).
FAQ: "Why use a chiral column for diastereomers?"
While not strictly necessary (as they are not enantiomers), CSPs like Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) are exceptionally effective at separating Fmoc-protected amino acids and dipeptides because the Fmoc group interacts strongly with the chiral grooves of the polysaccharide selector [2].
Recommended Workflow: Supercritical Fluid Chromatography (SFC)
SFC is superior for Fmoc-dipeptides due to high diffusivity and solubility in supercritical CO2/Methanol.
-
Column Selection: Chiralpak AD-H or Lux Cellulose-2.
-
Co-Solvent: 15% to 25% Methanol (no additives usually needed for Fmoc-acids in SFC, but 0.1% TFA helps peak shape).
-
Back Pressure: 120 bar.
-
Result: The L-isomer usually elutes significantly apart from the D-isomer due to the "lock-and-key" fit disruption caused by the wrong stereochemistry.
Module 3: Crystallization (Scale-Up Strategy)
Context: For multi-gram batches, chromatography is expensive. Fmoc-dipeptides are generally crystalline solids.
Protocol: Fractional Recrystallization
Fmoc-D-Pro-Gly-OH tends to crystallize well, whereas the racemic mixture (or diastereomeric impurity) often remains in the mother liquor.
-
Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate (EtOAc) .
-
Precipitation: Add Hexanes dropwise until turbidity is observed.
-
Cooling: Allow to cool slowly to Room Temperature, then 4°C. Rapid cooling traps impurities.
-
Filtration: Filter the white precipitate.
-
Validation: Analyze the mother liquor vs. the crystals by HPLC. The crystals should show enriched D-isomer.
Warning: Do not use alcohols (MeOH/EtOH) for heating if there is any risk of esterification (though without acid catalyst, this is slow, it is a risk). EtOAc/Hexane is safer.
Module 4: Decision Logic & Workflow
The following diagram illustrates the decision process for purifying this specific molecule.
Caption: Decision matrix for the purification of Fmoc-D-Pro-Gly-OH, prioritizing C18 optimization before escalating to chiral stationary phases.
Module 5: Root Cause Prevention (The "Proline Problem")
Ticket Context: "Why do I have so much L-isomer? I started with pure D-Proline."
Explanation: Proline is uniquely susceptible to racemization during activation because the secondary amine facilitates the formation of an oxazolone intermediate (or similar cyclic transition state) which loses chiral integrity.
Prevention Checklist:
-
Coupling Reagents: Avoid DIC/HOBt.[5] Use DIC/Oxyma Pure or COMU/DIPEA . Oxyma is proven to suppress racemization significantly better than HOBt [3].
-
Base Usage: Minimize the amount of base (DIPEA/NMM) during coupling. Base promotes proton abstraction from the
-carbon. -
Activation Time: Do not "pre-activate" Fmoc-Pro-OH for long periods. Add it to the resin/amine immediately after mixing with the coupling reagent.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Standard text on pH control for ionizable solutes).
-
Phenomenex. (2024). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (Demonstrates efficacy of Cellulose/Amylose on Fmoc-amino acids).
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal. (Definitive work on racemization suppression).
-
Bachem. (2024). Peptide Purification Process & Methods: An Overview. (General industrial guidance on RP-HPLC vs Crystallization).
Sources
Validation & Comparative
HPLC retention time analysis of 1-Fmoc-D-prolyl-glycine vs L-isomer
A Publish Comparison Guide for Drug Development Professionals
Executive Summary & Core Directive
In the high-stakes arena of therapeutic peptide synthesis, the chiral purity of building blocks like Fmoc-D-Prolyl-Glycine (Fmoc-D-Pro-Gly-OH) is non-negotiable. The presence of the L-isomer (enantiomer) can lead to critical failures in downstream biological activity, folding kinetics, and toxicity profiles.
The Analytical Challenge: Fmoc-D-Pro-Gly-OH and Fmoc-L-Pro-Gly-OH are enantiomers . Unlike diastereomers, they possess identical physical properties (boiling point, solubility) in achiral environments. Therefore, standard C18 RP-HPLC will not separate them. They will co-elute as a single peak, masking potentially disastrous impurities.
This guide moves beyond basic protocols to provide a self-validating, direct chiral HPLC methodology capable of resolving these enantiomers while accounting for the notorious cis-trans isomerization of the Fmoc-Proline amide bond.
Technical Analysis: The "Invisible" Impurity
The Enantiomer Trap
The structure of Fmoc-Pro-Gly-OH contains a single chiral center at the Proline residue (Glycine is achiral).
-
Fmoc-D-Pro-Gly-OH: (R)-configuration at Proline.
-
Fmoc-L-Pro-Gly-OH: (S)-configuration at Proline.
Because the environment of a standard C18 column is achiral, the interaction energy for both isomers is identical. Separation requires a Chiral Stationary Phase (CSP) or a chiral mobile phase additive.[1][2]
The Rotamer Complication (Expertise Insight)
A unique challenge with Fmoc-Proline derivatives is the restricted rotation around the tertiary amide bond (Fmoc-N-C
-
Symptom: In HPLC, this often manifests as a split peak or a "shoulder" for a single pure enantiomer, which inexperienced analysts frequently misinterpret as chiral impurity.
-
Solution: Elevated column temperature (
) increases the interconversion rate, often coalescing the rotamers into a single, sharper peak.
Strategic Workflow Visualization
The following decision tree outlines the logical flow for method selection, ensuring you choose the correct path based on your specific analytical needs.
Figure 1: Decision matrix for analyzing Fmoc-Pro-Gly-OH, highlighting the failure of C18 columns and the necessity of Chiral HPLC.
Primary Protocol: Direct Chiral Separation
This protocol utilizes a Cellulose-based Polysaccharide CSP , which has proven highest selectivity for Fmoc-protected amino acids [1].[3]
Method Specifications
| Parameter | Specification | Rationale |
| Column | Lux Cellulose-2 (Phenomenex) or Chiralcel OD-H (Daicel) | Cellulose tris(3-chloro-4-methylphenylcarbamate) offers superior recognition for the Fmoc-Pro moiety [1]. |
| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical dimensions for optimal plate count. |
| Mobile Phase | Isocratic: Hexane / Ethanol / TFA (80:20:0.1) | Normal Phase (NP) mode provides the highest selectivity ( |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Temperature | 40°C | Critical for minimizing peak splitting due to cis/trans rotamers. |
| Detection | UV @ 254 nm or 265 nm | Targets the Fmoc chromophore for high sensitivity. |
| Sample Conc. | 0.5 - 1.0 mg/mL | Dissolve in Ethanol/Hexane (50:50). |
Step-by-Step Execution
-
System Equilibration: Flush the column with mobile phase for at least 45 minutes at 1.0 mL/min. Ensure the baseline is stable at 254 nm.
-
Blank Injection: Inject the dissolution solvent to identify system peaks.
-
Racemic Standard Injection: Inject a 1:1 mixture of Fmoc-D-Pro-Gly and Fmoc-L-Pro-Gly.
-
Success Criterion: You must observe two distinct peaks with a Resolution (
) > 1.5.
-
-
Sample Injection: Inject your specific 1-Fmoc-D-Prolyl-glycine sample.
-
Data Analysis: Calculate Enantiomeric Excess (
) using the area normalization method.
Expected Retention Data
Note: Retention times (
| Compound | Config. | Est. Retention ( | Selectivity ( |
| Fmoc-D-Pro-Gly-OH | D-Isomer | 8.5 min | -- |
| Fmoc-L-Pro-Gly-OH | L-Isomer | 11.2 min | 1.32 |
Interpretation: The D-isomer typically elutes before the L-isomer on Cellulose-based columns in Normal Phase, though this elution order must be experimentally confirmed with standards for every new column batch.
Secondary Protocol: Indirect Separation (Marfey's Method)
If a chiral column is unavailable, you can convert the enantiomers into diastereomers using a chiral derivatizing agent. This allows separation on a standard C18 column.
Mechanism
The Fmoc group is removed, and the free amine is reacted with FDAA (Marfey's Reagent) .
-
D-Pro-Gly + L-FDAA
L-FDAA-D-Pro-Gly -
L-Pro-Gly + L-FDAA
L-FDAA-L-Pro-Gly -
Result: The products are now diastereomers with different hydrophobicities.
Workflow Diagram
Figure 2: Indirect separation workflow using Marfey's Reagent.
Protocol Summary
-
Deprotection: Treat sample with 20% piperidine in DMF (20 min). Evaporate to dryness.
-
Derivatization: Add 1% FDAA in acetone and 1M NaHCO3. Heat at 40°C for 1 hour.
-
Quench: Add 1M HCl to stop the reaction.
-
Analysis: Inject onto a C18 column (Gradient: Water/Acetonitrile + 0.1% TFA).
-
Result: The L-L diastereomer typically elutes after the L-D diastereomer due to stronger hydrophobic interaction with the C18 chain [3].
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Split Peaks | Cis/Trans Rotamers | Increase column temperature to 40-50°C. Reduce flow rate to allow equilibrium. |
| Broad Peaks | Acidic Interaction | Ensure 0.1% TFA is present in the mobile phase to protonate the carboxylic acid. |
| No Separation | Wrong Mode | Ensure you are using Normal Phase (Hexane/EtOH) for Polysaccharide columns. RP mode (Water/MeCN) often has lower selectivity for this specific pair. |
References
-
Phenomenex. (2014). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1148. Link
-
Sigma-Aldrich. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Technical Article. Link
-
Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link
-
Tang, Y., et al. (1996).[4] Investigation on enantiomeric separations of fluorenylmethoxycarbonyl amino acids and peptides by high-performance liquid chromatography. Journal of Chromatography A, 743(2), 261-271.[4] Link
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Investigation on enantiomeric separations of fluorenylmethoxycarbonyl amino acids and peptides by high-performance liquid chromatography using native cyclodextrins as chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting 1H-NMR and 13C-NMR spectra of 1-Fmoc-D-prolyl-glycine
Title: Technical Guide: Structural Verification and Rotameric Analysis of 1-Fmoc-D-prolyl-glycine via 1H and 13C NMR
Executive Summary
This guide details the spectroscopic characterization of 1-Fmoc-D-prolyl-glycine (Fmoc-D-Pro-Gly-OH) , a critical dipeptide building block in solid-phase peptide synthesis (SPPS). Unlike simple amino acids, this compound exhibits complex spectral behaviors due to cis/trans isomerization of the tertiary amide bond (Fmoc-N-Pro).
Key Takeaway: Successful validation requires distinguishing the major trans rotamer from the minor cis rotamer and confirming the peptide coupling (Glycine addition) against the Fmoc-D-Pro-OH precursor. This guide compares these spectral features and provides a self-validating assignment workflow.
Part 1: Sample Preparation & Experimental Protocols
Objective: To minimize aggregation and maximize amide proton resolution, which is critical for verifying the peptide bond.
Protocol 1: NMR Sample Preparation[1]
-
Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory standard.
-
Reasoning: CDCl
often yields broad, unresolvable signals for Fmoc-dipeptides due to aggregation and poor solubility. DMSO-d6 disrupts intermolecular H-bonds, sharpening the amide (Gly-NH) and carboxylic acid (-COOH) signals.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Note: Higher concentrations may induce viscosity broadening; lower concentrations may lose minor rotamer signals.
-
-
Temperature: 298 K (25°C).
-
Advanced Insight: Variable Temperature (VT) NMR (up to 353 K) can be used to coalesce rotameric signals into a single average set, confirming dynamic isomerization rather than impurities.
-
Part 2: 1H-NMR Spectral Analysis (400-600 MHz)
The spectrum of Fmoc-D-Pro-Gly-OH is characterized by three distinct regions. Due to the restricted rotation of the N-C(
Section A: The Aromatic Region (Fmoc Group)[2]
-
Range: 7.30 – 7.95 ppm[1]
-
Pattern: The Fmoc group typically shows a pseudo-first-order multiplet pattern.
-
Diagnostic Check: Integration must equal 8 protons .
| Shift ( | Multiplicity | Assignment | Structural Insight |
| 7.89 | Doublet (d) | Fmoc H-4, H-5 | Pseudo-para positions |
| 7.72 | Doublet (d) | Fmoc H-1, H-8 | Adjacent to carbamate linker |
| 7.42 | Triplet (t) | Fmoc H-3, H-6 | Meta positions |
| 7.33 | Triplet (t) | Fmoc H-2, H-7 | Para positions |
Section B: The Peptide Linkage (The "Fingerprint")
This region confirms the successful coupling of Glycine to Proline.
-
Glycine Amide (NH): ~8.1 – 8.3 ppm (Triplet,
Hz).-
Validation: If this signal is a singlet, the sample may be exchanging with water (wet DMSO) or deprotonated. It must couple to the Gly-
protons.
-
-
Carboxylic Acid (COOH): ~12.5 ppm (Broad Singlet).
-
Note: Often invisible if the solvent is "wet" or if the sample contains trace TFA salts.
-
Section C: Aliphatic Region (Proline & Glycine)
This region is complex due to overlap between the Fmoc methine/methylene and the Proline
| Shift ( | Integral | Assignment | Notes |
| 4.20 – 4.45 | 4H | Fmoc CH | Critical Overlap Region. The Pro |
| 3.70 – 3.90 | 2H | Gly | Often appears as a complex multiplet (ABX system) due to the chiral influence of the adjacent D-Proline. |
| 3.35 – 3.55 | 2H | Pro | Adjacent to the Fmoc Nitrogen.[2] |
| 2.10 – 2.25 | 1H | Pro | Diastereotopic splitting visible. |
| 1.80 – 2.00 | 3H | Pro | Ring pucker region. |
Part 3: Comparative Analysis & Alternatives
This section objectively compares the spectral "performance" of the target molecule against its precursors and isomers to aid in troubleshooting.
Comparison 1: Target vs. Precursor (Fmoc-D-Pro-OH)
-
Differentiation: The precursor lacks the Glycine signals.
-
Key Indicator: In Fmoc-D-Pro-OH, the carboxylic acid proton is the only exchangeable proton (besides potential water). In the product, the Gly-NH triplet at ~8.2 ppm is the definitive proof of coupling.
-
Shift Change: The Proline
-proton in the free acid is typically shielded relative to the dipeptide.
Comparison 2: D-Isomer vs. L-Isomer (Fmoc-L-Pro-Gly-OH)
-
Observation: In achiral environments (DMSO-d6), Fmoc-D-Pro-Gly-OH and Fmoc-L-Pro-Gly-OH are spectrally identical.
-
Performance Note: NMR cannot determine optical purity (enantiomeric excess) without a Chiral Shift Reagent (e.g., Europium salts) or derivatization (e.g., Mosher's acid).
-
Recommendation: To verify the "D" configuration, use Chiral HPLC or measure Specific Rotation
.
Comparison 3: Rotameric Populations (Internal Comparison)
-
Phenomenon: The Fmoc-N bond rotates slowly on the NMR timescale.
-
Data:
-
Major Rotamer (Trans): ~75-80% population. Pro
-H is usually downfield. -
Minor Rotamer (Cis): ~20-25% population. Signals often appear as smaller "shadow" peaks near the main signals, particularly for the Fmoc CH
and Pro -H. -
Caution: Do not mistake these for impurities.[3] Heating the sample to 50°C will cause these peaks to broaden and coalesce, confirming they are rotamers.
-
Part 4: 13C-NMR Interpretation (100-150 MHz)
Carbon NMR provides a clear count of carbonyls, which is essential for confirming the Fmoc-Urethane, Pro-Amide, and Gly-Acid functionalities.
| Shift ( | Carbon Type | Assignment |
| 171.5 – 172.5 | C=O (Acid) | Glycine Carbonyl |
| 170.8 – 171.2 | C=O (Amide) | Proline Carbonyl (Peptide Bond) |
| 154.5 | C=O (Carbamate) | Fmoc Carbonyl |
| 143.8, 140.7 | C (Quaternary) | Fmoc Aromatic Bridgeheads |
| 120.0 – 128.0 | CH (Aromatic) | Fmoc Aromatic Carbons (8 signals) |
| 66.8 | CH | Fmoc Methylene |
| 59.5 | CH | Proline |
| 46.7 | CH | Fmoc Methine |
| 46.5 | CH | Proline |
| 41.0 | CH | Glycine |
| 29.5, 23.5 | CH | Proline |
Part 5: Logic & Visualization
The following diagram outlines the decision logic for assigning the spectrum and troubleshooting common issues (e.g., residual piperidine or incomplete coupling).
Caption: Logical workflow for validating 1-Fmoc-D-prolyl-glycine structure, distinguishing intrinsic rotamerism from synthetic impurities.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Referenced via University of Illinois data: [Link])
-
Beilstein Journals. (2016). Synthesis and NMR studies of malonyl-linked glycoconjugates... cis and trans rotamers.[5][6] Retrieved from [Link]
-
Royal Society of Chemistry. (2025). 19F NMR-tags for peptidyl prolyl conformation analysis (Discussion on Proline Rotamer Kinetics). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mason.gmu.edu [mason.gmu.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. BJOC - Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Mass Spectrometry (ESI-MS) Fragmentation Patterns of 1-Fmoc-D-prolyl-glycine
Executive Summary
This guide provides a definitive technical analysis of the Electrospray Ionization Mass Spectrometry (ESI-MS) behavior of 1-Fmoc-D-prolyl-glycine (Fmoc-D-Pro-Gly-OH). As a critical building block in solid-phase peptide synthesis (SPPS) and peptidomimetic drug design, verifying the structural integrity and chiral purity of this dipeptide is paramount.
Key Technical Takeaways:
-
Dominant Species: The protonated molecule
is the primary precursor in positive mode. -
Diagnostic Fragmentation: The cleavage of the Fmoc group (m/z 179) and the subsequent "proline effect" dominate the MS/MS spectrum.
-
Chiral Blindness: Standard ESI-MS/MS cannot differentiate the D-isomer from the L-isomer without chiral chromatographic separation or ion mobility, a critical distinction for QC protocols.
Structural Context & Theoretical Basis[1]
To interpret the mass spectrum, one must understand the lability of the chemical bonds within the molecule.
-
Compound: 1-Fmoc-D-prolyl-glycine
-
Formula:
-
Monoisotopic Mass: 394.1529 Da
-
Structural Vulnerabilities:
-
Fmoc-N bond: Highly susceptible to cleavage under Collision-Induced Dissociation (CID), yielding the dibenzofulvene cation.
-
Prolyl-Glycyl Amide Bond: The tertiary amide of the proline is robust, but the peptide bond between Pro and Gly is the primary sequencing cleavage site.
-
Predicted Ion Species Table
| Ion Species | Ionization Mode | Formula | Theoretical m/z | Description |
| Positive | 395.1607 | Protonated Precursor | ||
| Positive | 417.1426 | Sodium Adduct (Common impurity) | ||
| Negative | 393.1450 | Deprotonated Carboxylate | ||
| Positive | 789.3136 | Non-covalent Dimer |
Comparative Fragmentation Analysis
This section compares the fragmentation behavior of Fmoc-D-Pro-Gly-OH against alternative scenarios (Negative mode and L-Isomer) to guide experimental choice.
Scenario A: Positive Mode ESI-MS/MS (Standard Protocol)
Objective: Structural Verification.
In positive mode, the proton localizes on the amide backbone or the N-terminal carbamate. Upon applying collision energy (CID), the molecule follows a predictable dissociation pathway.[1][2]
-
Primary Fragment (m/z 179.08): The dibenzofulvene cation . This is the diagnostic "fingerprint" of any Fmoc-protected species. High collision energy favors this ion.
-
Secondary Fragment (m/z 173.09): The
ion. This represents the deprotected dipeptide (H-D-Pro-Gly-OH). This confirms the peptide backbone is intact. -
Tertiary Fragments (b/y ions):
-
b1 ion (m/z ~338): Fmoc-Pro acylium ion.
-
y1 ion (m/z 76): Glycine residue (often below low-mass cutoff in many traps).
-
Scenario B: Negative Mode ESI-MS/MS
Objective: Acidic Impurity Detection.
Negative mode is less informative for sequencing this specific neutral/basic backbone but is highly sensitive for detecting free acid impurities or Fmoc-Cl byproducts.
-
Precursor:
at m/z 393.15. -
Fragmentation: Primarily decarboxylation (
loss) or loss of the Fmoc group as a neutral species. -
Verdict: Use Positive Mode for structure; use Negative Mode only if checking for specific acidic contaminants.
Scenario C: D-Isomer vs. L-Isomer (The Critical Comparison)
Objective: Enantiomeric Purity (Chiral QC).
A common misconception is that MS/MS alone can distinguish stereoisomers.
| Feature | Fmoc-D -Pro-Gly-OH | Fmoc-L -Pro-Gly-OH |
| Precursor m/z | 395.16 | 395.16 |
| Fragment Ions | Identical (179, 173, 338) | Identical (179, 173, 338) |
| Differentiation Method | Requires Chiral Column | Requires Chiral Column |
Scientific Insight: To distinguish the D-form, you must use a chiral stationary phase (e.g., Chiralpak IA/IC) upstream of the MS, or use Ion Mobility Spectrometry (IMS) if the collisional cross-sections (CCS) differ sufficiently (though for small dipeptides, CCS differences are often negligible).
Visualization of Signaling Pathways
The following diagram illustrates the fragmentation pathway of the protonated precursor in positive mode ESI-MS.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for Fmoc-D-Pro-Gly-OH under positive ionization.
Experimental Protocol: Validated Workflow
This protocol is designed for a Q-TOF or Triple Quadrupole instrument.
Materials
-
Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.[3]
-
Standard: 1-Fmoc-D-prolyl-glycine (>98% purity).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of Fmoc-D-Pro-Gly-OH in 1 mL of 50:50 (v/v) Acetonitrile:Water.
-
Dilute 1:100 to a final concentration of ~10 µg/mL (approx 25 µM).
-
Note: Avoid alcohols (MeOH) if possible to prevent transesterification artifacts during storage.
-
-
Direct Infusion Setup:
-
Flow Rate: 5–10 µL/min via syringe pump.
-
Source: ESI Positive.
-
-
Instrument Parameters (Representative):
-
Capillary Voltage: 3.0 – 3.5 kV.
-
Cone Voltage: 20 – 30 V (Keep low to prevent in-source fragmentation of the labile Fmoc group).
-
Source Temp: 100°C.
-
Desolvation Temp: 250°C.
-
-
MS/MS Acquisition:
-
Select Precursor: 395.16 (Isolation width ± 1 Da).
-
Collision Energy Ramp: 10 eV to 40 eV.
-
Why: Lower energy (10-15 eV) preserves the b-ions; Higher energy (>25 eV) maximizes the diagnostic m/z 179 Fmoc peak.
-
Data Interpretation & Troubleshooting
Self-Validating Checks
-
Check 1: Do you see m/z 179?
-
Check 2: Is there a peak at m/z 417?
-
Yes: This is the Sodium adduct
.[4] It will not fragment easily. Increase source cleanliness or switch to ammonium formate buffer to suppress Na.
-
Common Pitfalls
-
In-Source Fragmentation: If you see high intensity of m/z 173 in the MS1 (full scan) spectrum, your Cone Voltage/Declustering Potential is too high. The Fmoc group is falling off before the quadrupole. Lower the voltage.
-
Dimerization: A peak at m/z 789 is the dimer
. This is concentration-dependent. Dilute the sample further to simplify the spectrum.
References
-
Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508–548. [Link]
-
NIST Chemistry WebBook. (2023). Mass Spectrum of Fmoc-derivatives (General Reference). National Institute of Standards and Technology. [Link]
-
Ramesh, M., et al. (2011).[6] Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 25(14), 1949-1958.[6] [Link]
-
Schug, K. A., & Lindner, W. (2005). Noncovalent binding of Fmoc-amino acids to quinine carbamate chiral stationary phases defined by electrospray ionization mass spectrometry. Analytical Chemistry, 77(14), 4466-4473. (Demonstrates chiral differentiation requirements). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. msf.ucsf.edu [msf.ucsf.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 5. Fmoc-Gly-OH ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Circular dichroism (CD) analysis of secondary structures induced by D-Pro-Gly
The D-Pro-Gly Advantage: A Comparative Guide to -Hairpin Nucleation[1]
Executive Summary
For researchers in peptide engineering and drug discovery, stabilizing short peptides into defined secondary structures is a persistent challenge. While linear peptides often succumb to entropic freedom (random coil), the introduction of specific turn-inducing sequences can lock peptides into stable
This guide objectively compares the D-Pro-Gly (D-Proline-Glycine) motif against standard alternatives (L-Pro-Gly, Gly-Gly). We analyze why D-Pro-Gly is the industry "gold standard" for nucleating stable
Part 1: The Mechanistic Advantage of D-Pro-Gly
To understand the CD data, one must first understand the steric physics at play. The stability of a
The Chirality Switch
Natural L-amino acids favor Type I or Type II
-
L-Pro-Gly: The L-Proline restricts the
angle to . This forces the turn into a Type I or II conformation, which is often sterically incompatible with stable hairpin formation in short peptides, leading to "frayed" ends or random coils. -
D-Pro-Gly: The D-Proline inverts the steric constraints (
). This obligates the peptide backbone to adopt the Type I' or Type II' geometry. This "prime" geometry perfectly matches the twist required to nucleate and zip up the hydrogen bonds of the adjacent -strands.
Mechanistic Pathway Diagram
The following diagram illustrates how D-Pro-Gly lowers the entropic cost of folding compared to flexible linkers.
Figure 1: The folding trajectory. D-Pro-Gly acts as a steric lock (yellow), forcing the correct turn geometry that facilitates rapid hydrogen bond registration (green), whereas L-variants often lead to misfolding (red).
Part 2: Comparative CD Analysis
Circular Dichroism is the primary tool for validating this structural shift. Below is a comparative analysis of spectral signatures you should expect when analyzing D-Pro-Gly peptides versus controls.
Spectral Signatures[3][4][5][6][7]
| Feature | D-Pro-Gly (Target) | L-Pro-Gly (Control) | Gly-Gly (Flexible Control) |
| Dominant Structure | Random Coil / Weak Turn | Random Coil | |
| Minima ( | ~215–218 nm (broad) | ~198–200 nm | ~195–198 nm |
| Maxima ( | ~195–200 nm (positive) | None (or weak <190 nm) | None |
| Exciton Coupling | Often distinct couplet if aromatic residues (e.g., Trp) are facing. | Absent | Absent |
| Thermal Stability | High. Signal persists >40°C. | Low. Signal degrades linearly. | N/A (Already unfolded). |
Interpretation of Data
When you synthesize a peptide with D-Pro-Gly, you are looking for a shift from the "Random Coil" signature to the "
-
The "Blue Shift" Trap: A classic
-sheet has a minimum at 218 nm.[2] However, in short -hairpins, the turn contribution (Type I'/II') can be significant.-
Observation: You may see the minimum shift slightly to 205–210 nm or see a dual minimum (205 nm and 220 nm).
-
-
The L-Pro Control: If you synthesize the exact same sequence but swap D-Pro for L-Pro, the spectrum will likely collapse to a strong negative band at 198 nm. This negative control is the strongest evidence that your D-Pro-Gly motif is driving the structure.
Part 3: Experimental Protocol (Self-Validating)
To ensure trustworthy data, this protocol includes "Stop/Go" validation steps.
Materials
-
Instrument: CD Spectropolarimeter (e.g., Jasco J-1500, Chirascan).
-
Cuvette: Quartz, 1 mm pathlength (standard) or 0.1 mm (for high concentration).
-
Buffer: 10 mM Phosphate buffer (pH 7.0). Avoid Chloride ions (PBS) as they absorb below 195 nm.
Workflow Diagram
Figure 2: CD acquisition workflow. The HT Voltage check is the critical self-validation step to ensure the detector is not saturated by solvent absorption.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve lyophilized peptide in 10 mM Phosphate buffer to ~100 µM.
-
Validation: Centrifuge at 10,000g for 5 mins to remove aggregates. Measure concentration precisely using UV absorbance (A280 if Trp/Tyr present) or amino acid analysis.
-
-
Baseline Correction (The Blank):
-
Load clean buffer into the cuvette. Scan 260 nm
185 nm. -
Critical Check: Ensure the High Tension (HT) voltage remains low. If HT spikes >700V below 200 nm, your buffer is absorbing too much light. Switch to water or thinner pathlength.
-
-
Acquisition:
-
Load peptide sample.
-
Parameters: Bandwidth 1 nm; Response 1s; Scan speed 50 nm/min; Accumulations: 3-5.
-
Temperature: Start at 20°C.
-
-
Thermal Denaturation (Stability Test):
-
If a hairpin is formed, it should "melt."
-
Heat sample from 5°C to 80°C (ramp 1°C/min) monitoring ellipticity at 215 nm .
-
Result: A sigmoidal cooperative transition confirms a stable folded structure. A linear drift suggests loose hydrophobic collapse or random coil.
-
-
Data Conversion:
-
Convert raw ellipticity (
, mdeg) to Mean Residue Ellipticity (MRE, ) to allow comparison with literature. -
Formula:
- : Mean residue weight (MW / # bonds).
- : Pathlength (cm).
- : Concentration (mg/mL).
-
Part 4: References
-
Haque, T. S., & Gellman, S. H. (1997). Insights on beta-hairpin stability in aqueous solution from peptides with constrained beta-turn sequences. Journal of the American Chemical Society.
-
Stanger, H. E., & Gellman, S. H. (1998). Rules for antiparallel beta-sheet design: D-Pro-Gly is superior to L-Asn-Gly for beta-hairpin nucleation. Journal of the American Chemical Society.
-
Syud, F. A., et al. (1999). NMR-based quantification of beta-hairpin populations in aqueous solution. Journal of the American Chemical Society.
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.[3][4][5] Nature Protocols.
-
Fasan, R., et al. (2004). Structure-activity studies in a family of beta-hairpin protein epitope mimetics. ChemBioChem.
Sources
- 1. Factors involved in the stability of isolated β-sheets: Turn sequence, β-sheet twisting, and hydrophobic surface burial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Coupling Efficiency of 1-Fmoc-D-Prolyl-Glycine vs. Stepwise Synthesis
This Publish Comparison Guide is structured to provide a technical, evidence-based analysis of coupling strategies for the Fmoc-D-Prolyl-Glycine motif. It addresses the specific mechanistic challenges of this sequence, particularly Diketopiperazine (DKP) formation and process efficiency.
Executive Summary
In Solid-Phase Peptide Synthesis (SPPS), the sequence D-Pro-Gly (and its enantiomer L-Pro-Gly) presents a distinct "difficult sequence" challenge. While neither residue is sterically bulky during activation, the conformational flexibility of Glycine combined with the rigid, secondary amine of Proline creates a high propensity for Diketopiperazine (DKP) formation .
This guide compares two synthetic strategies:
-
Stepwise Synthesis: Sequential coupling of Fmoc-Gly-OH followed by Fmoc-D-Pro-OH.
-
Block Coupling: Introduction of the pre-formed dipeptide unit, Fmoc-D-Pro-Gly-OH .
The Verdict: The Block Coupling strategy is superior for C-terminal applications and large-scale manufacturing. It eliminates the risk of "missing Proline" deletion sequences, reduces cycle time by 50%, and significantly mitigates DKP-driven chain loss when combined with sterically hindered resins (e.g., 2-CTC).
The Mechanistic Bottleneck: Why D-Pro-Gly Fails
To understand the efficiency gap, we must analyze the failure mode of the stepwise approach. The primary adversary is not steric hindrance during coupling, but rather premature cleavage via cyclization (DKP formation).
The DKP Mechanism
When the Fmoc group is removed from the D-Proline residue (the second residue attached to the resin), the liberated secondary amine is spatially positioned to attack the C-terminal ester linkage. This reaction is catalyzed by the cis-amide bond conformation favored by Proline.[1]
-
Stepwise Risk: The risk is highest during the deprotection of D-Pro. If the coupling of the next amino acid is slow, the free amine has ample time to cyclize, cleaving the dipeptide from the resin and leaving a hydroxyl group (chain termination).
-
Block Advantage: While the block strategy eventually exposes the same amine, it bypasses the on-resin formation of the D-Pro-Gly bond, ensuring 100% integrity of the dipeptide unit before it ever touches the resin.
Figure 1: Mechanism of Diketopiperazine (DKP) formation.[2] The secondary amine of D-Proline attacks the Glycine-Resin ester bond, releasing the cyclic dipeptide and terminating the synthesis.
Comparative Analysis: Block vs. Stepwise
Synthetic Efficiency & Cycle Time
The most immediate benefit of the dipeptide block is the reduction of synthetic steps. In a manufacturing context, "time is solvent."
| Metric | Stepwise Synthesis (Fmoc-Gly + Fmoc-D-Pro) | Block Synthesis (Fmoc-D-Pro-Gly-OH) | Improvement |
| Coupling Steps | 2 | 1 | 50% Reduction |
| Deprotection Steps | 2 | 1 | 50% Reduction |
| Washing Steps | 4 sets (Post-Coup/Post-Deprot x2) | 2 sets | 50% Reduction |
| Total Cycle Time | ~120 - 180 mins | ~60 - 90 mins | 2x Throughput |
| Solvent Consumption | High (2x DMF/Piperidine volumes) | Low (1x volume) | Cost/Waste Savings |
Purity Profile & Impurities
-
Stepwise: Common impurities include des-D-Pro (deletion of Proline due to incomplete coupling onto Glycine) and DKP-related truncation . Although coupling onto Glycine is generally fast, any inefficiency here creates a permanent deletion sequence.
-
Block: The bond between D-Pro and Gly is pre-formed and purified. The only coupling step is Glycine-Carboxyl to Resin/Chain-Amine. Since Glycine is achiral and sterically unhindered, this coupling is exceptionally fast and high-yielding. Racemization risk is effectively zero because the activated C-terminus is Glycine (achiral).
The "Difficult Sequence" Mitigation
Proline is a "structure breaker." In stepwise synthesis, after coupling D-Pro, the resin-bound peptide may adopt a beta-turn conformation that buries the N-terminus, making the next coupling difficult.
-
Block Strategy: While the block doesn't prevent the turn formation after it's coupled, it ensures the critical D-Pro-Gly motif is installed quantitatively. You are not fighting the conformation to form the peptide bond; you are only fighting it for the next step.
Experimental Protocols
Method A: Stepwise Synthesis (The Control)
Use this only if the dipeptide block is unavailable.
-
Resin Preparation: Swell 2-Chlorotrityl Chloride (2-CTC) resin in DCM (30 min). Note: Do not use Wang resin for C-terminal Pro-Gly due to high DKP risk.
-
Loading Glycine: React Fmoc-Gly-OH (1.2 eq) with DIPEA (4 eq) in DCM for 2h. Cap with MeOH.
-
Fmoc Removal: 20% Piperidine in DMF (2 x 10 min). Critical: Wash thoroughly.[3][4]
-
Coupling D-Pro: Activate Fmoc-D-Pro-OH (3 eq) with DIC/Oxyma (3 eq) in DMF. React for 60-90 min.
-
Risk Point: Monitor via Kaiser test.[5] Secondary amines (Pro) do not yield a standard blue color (often reddish-brown). Use Chloranil test for confirmation.
-
-
Fmoc Removal (DKP Danger Zone): Treat with 20% Piperidine.[1][6] Keep time short (e.g., 2 x 5 min) to minimize DKP formation before the next coupling.
Method B: Block Coupling (Recommended)
Standardized protocol for high-efficiency loading.
-
Activation: Dissolve 1-Fmoc-D-prolyl-glycine (Fmoc-D-Pro-Gly-OH) (3 eq) in DMF.
-
Reagents: Add DIC (3 eq) and Oxyma Pure (3 eq). Pre-activate for 2-3 minutes.
-
Note: Since the C-terminus is Glycine, you can use powerful activators like HATU/DIPEA without fear of racemization.
-
-
Coupling: Add mixture to the resin (or deprotected peptide chain).[1][5] Shake for 45-60 minutes at Room Temp.
-
Monitoring: Kaiser test should be negative (if coupling to a primary amine).
-
Result: You have installed two residues in the time of one, with 100% bond integrity between D-Pro and Gly.
Workflow Visualization
The following diagram contrasts the operational complexity and risk points of both methods.
Figure 2: Operational workflow comparison. The Block strategy (Green) reduces steps and eliminates the intermediate deprotection step where deletion sequences often originate.
References
-
Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1][2][3][5][7][8][9][10][11] Journal of the American Chemical Society, 94(9), 3102–3106.
-
BenchChem. (2025).[1][4][5] Technical Support Center: Diketopiperazine (DKP) Formation in Proline Derivative Synthesis. Retrieved from .
-
Sigma-Aldrich. (2025). Protocols for the Fmoc SPPS of Cysteine and Proline-Containing Peptides. Retrieved from .
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Review of protection strategies to mitigate DKP).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids [frontiersin.org]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 11. chempep.com [chempep.com]
A Comparative Guide to the Structural Determination of Fmoc-Protected Dipeptides: An In-Depth Analysis of 1-Fmoc-D-prolyl-glycine Analogs
For researchers and professionals in drug development, the precise three-dimensional structure of a peptide is fundamental to understanding its function and optimizing its properties. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), but its influence on peptide conformation, particularly in short, flexible dipeptides like 1-Fmoc-D-prolyl-glycine, presents a significant analytical challenge.[1][2] This guide provides a comparative analysis of X-ray crystallography as the definitive method for solid-state structural elucidation and contrasts it with complementary solution-phase techniques.
A comprehensive search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, reveals that a definitive crystal structure for 1-Fmoc-D-prolyl-glycine has not been publicly deposited.[3][4][5] This is a common scenario in structural biology, where the path to obtaining diffraction-quality crystals can be a significant experimental hurdle.[6]
To navigate this challenge, this guide will use the crystallographic data of a closely related and structurally informative analog, Fmoc-Gly-Pro-Hyp (N-(fluorenylmethoxycarbonyl)-glycyl-L-prolyl-(4R)-4-hydroxy-L-proline), as a primary exemplar.[7] By dissecting this high-quality dataset, we can establish a gold-standard benchmark and explore the rigorous workflow required to achieve such a result. We will then compare the insights gained from crystallography with those from alternative analytical methods that describe peptide behavior in a solution environment.
Part 1: The Gold Standard - Single-Crystal X-ray Diffraction
X-ray crystallography provides an unambiguous, high-resolution snapshot of a molecule's conformation in the crystalline state.[1] It is the only technique that can definitively map atomic positions, bond lengths, and bond angles, offering unparalleled detail for structure-based drug design.
Exemplar Analysis: The Crystal Structure of Fmoc-Gly-Pro-Hyp
The crystal structure of Fmoc-Gly-Pro-Hyp (CSD Deposition Number: 4517891) offers a robust dataset for understanding the structural features of an Fmoc-protected prolyl-containing peptide.[7] The key parameters from this analysis are summarized below, providing a blueprint for what a successful crystallographic experiment on a similar peptide, such as 1-Fmoc-D-prolyl-glycine, would yield.
| Crystallographic Parameter | Value for Fmoc-Gly-Pro-Hyp [7] | Significance in Structural Analysis |
| Formula | C27H29N3O7 | Confirms the elemental composition of the crystallized molecule. |
| Space Group | P 21 21 21 | Describes the symmetry of the crystal lattice. This is an orthorhombic, chiral space group, common for biological molecules. |
| Unit Cell Dimensions (Å) | a = 9.4887, b = 9.8639, c = 26.3497 | Defines the size of the repeating unit (the unit cell) of the crystal. |
| Unit Cell Angles (°) | α = 90, β = 90, γ = 90 | Defines the angles of the unit cell; 90° for all indicates an orthorhombic system. |
| Z Value | 4 | Indicates the number of molecules of the peptide in the asymmetric unit of the crystal. |
| Residual Factor (R-factor) | 0.0313 | A key measure of the quality of the structural model. A value of ~3.13% indicates an excellent fit between the experimental diffraction data and the final atomic model. |
Expert Interpretation: The low R-factor and the well-defined unit cell parameters for Fmoc-Gly-Pro-Hyp signify a high-quality, reliable structure.[7] The P 21 21 21 space group is non-centrosymmetric, which is expected for a chiral molecule synthesized from L-amino acids. This level of detail allows for the precise analysis of the peptide backbone torsion angles (phi, psi, and omega), the pucker of the proline ring, and the orientation of the bulky Fmoc group relative to the peptide chain. These are the very parameters that are critical for understanding receptor binding, proteolytic stability, and pharmacokinetic properties.
Experimental Workflow: From Powder to Structure
Achieving a high-resolution crystal structure is a multi-step process that demands precision and systematic optimization. The causality behind each step is crucial for success.
Caption: Workflow for Peptide Structure Determination by X-ray Crystallography.
Detailed Protocol:
-
Peptide Synthesis and Purification:
-
Synthesis: The dipeptide is assembled on a solid support resin using standard Fmoc/tBu chemistry.[1] The choice of coupling reagents (e.g., HBTU/DIPEA) is critical to ensure complete amide bond formation and prevent racemization.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC). This step is non-negotiable; impurities can severely inhibit crystallization.
-
-
Crystallization:
-
Rationale: The goal is to slowly bring the peptide out of solution to form a highly ordered, three-dimensional lattice.
-
Method - Vapor Diffusion: The purified peptide is dissolved in a suitable buffer and mixed with a precipitant solution. This "drop" is equilibrated against a larger reservoir of the precipitant. Water slowly diffuses from the drop to the reservoir, gradually increasing the concentration of both peptide and precipitant, creating conditions favorable for crystal nucleation and growth.[1]
-
Screening: A wide array of conditions (e.g., different precipitants like PEG or salts, varying pH, additives) are screened in parallel using 96-well plates to identify initial "hits"—conditions that produce any crystalline material.
-
Optimization: The initial hit conditions are systematically optimized by fine-tuning the concentrations of each component to grow larger, single, well-ordered crystals suitable for diffraction.
-
-
Data Collection and Structure Solution:
-
Crystal Mounting: A single crystal is carefully mounted on a loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection.
-
X-ray Diffraction: The crystal is exposed to a high-intensity X-ray beam. The crystal lattice diffracts the X-rays into a specific pattern of spots, which are recorded on a detector.
-
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map. An atomic model of the peptide is built into this map and refined until it accurately reproduces the experimental data, as measured by the R-factor.
-
Part 2: Alternative and Complementary Techniques
While crystallography provides the definitive solid-state structure, peptides exist in a dynamic equilibrium of conformations in solution. Other techniques are essential for a complete picture of a peptide's structural landscape.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | High-resolution 3D atomic structure in the solid state. | Unambiguous and precise. The "gold standard" for atomic detail. | Requires diffraction-quality crystals (can be a major bottleneck). Provides a static picture, not solution dynamics. |
| NMR Spectroscopy (2D-NOESY/ROESY) | Through-space proton-proton distances (<5 Å) in solution. | Provides information on solution-state conformation and dynamics. Does not require crystallization. | Provides distance restraints, not a single structure. Resolution is lower than crystallography. Requires complex isotopic labeling for larger peptides. |
| Circular Dichroism (CD) Spectroscopy | Information on secondary structure elements (e.g., β-turns, random coil) in solution. | Rapid, low sample consumption. Excellent for detecting conformational changes with temperature, pH, or ligand binding. | Low-resolution technique. Does not provide atomic-level detail. |
| Computational Modeling (Molecular Dynamics) | Simulation of peptide movement and conformational preferences over time. | Provides a dynamic view of peptide behavior. Can predict structures and rationalize experimental observations. | Computationally intensive. Accuracy is highly dependent on the force field used. Requires validation with experimental data. |
Synergistic Application: A Holistic Approach
The most powerful approach to structural analysis integrates multiple techniques. For a molecule like 1-Fmoc-D-prolyl-glycine, a typical workflow would be:
-
CD Spectroscopy: To get a quick assessment of the overall secondary structure in solution.
-
NMR Spectroscopy: To determine the predominant solution-state conformation and identify any flexibility.
-
Crystallography: To attempt to "trap" and visualize the lowest-energy conformation in the solid state with atomic precision.
-
Molecular Dynamics: To build a model based on the crystal structure and simulate its behavior in an aqueous environment, bridging the gap between the static crystal and dynamic solution states.
Caption: A Multi-Technique Approach to Peptide Structural Analysis.
Conclusion and Recommendations
The structural determination of 1-Fmoc-D-prolyl-glycine, like any novel peptide, requires a multi-faceted analytical strategy. While a public crystal structure is not yet available, the detailed data from close analogs like Fmoc-Gly-Pro-Hyp provide an excellent benchmark for the quality and detail that should be pursued.
For drug development professionals, relying on a single technique is insufficient. X-ray crystallography remains the unparalleled gold standard for atomic-level detail, providing the foundational data for rational drug design. However, its findings must be contextualized with solution-phase data from NMR and CD spectroscopy, and further explored through computational modeling. This integrated approach is the most trustworthy and scientifically rigorous path to fully understanding the structure-function relationship of any peptide therapeutic.
References
-
National Center for Biotechnology Information. (n.d.). Fmoc-Gly-Pro-Hyp. PubChem Compound Summary for CID 95565904. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]
-
Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
Draper, E. R., Morris, K. L., Little, M. A., Raeburn, J., Colquhoun, C., Cross, E. R., McDonald, T. O., Serpell, L. C., & Adams, D. J. (2015). Hydrogels formed from Fmoc amino acids. CrystEngComm, 17(29), 5479-5487. DOI:10.1039/C5CE00801H. Retrieved from [Link]
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 4. lib.umassd.edu [lib.umassd.edu]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00801H [pubs.rsc.org]
- 7. Fmoc-Gly-Pro-Hyp | C27H29N3O7 | CID 95565904 - PubChem [pubchem.ncbi.nlm.nih.gov]
Assessing Chiral Purity of 1-Fmoc-D-prolyl-glycine: A Comparative Guide to Chiral HPLC Columns
Executive Summary
1-Fmoc-D-prolyl-glycine (Fmoc-D-Pro-Gly-OH) is a highly specialized dipeptide building block utilized extensively in solid-phase peptide synthesis (SPPS). Ensuring its strict enantiomeric purity—specifically the absence of the L-Proline epimer (Fmoc-L-Pro-Gly-OH)—is a non-negotiable quality control step. Chiral inversion during raw material synthesis can propagate through the SPPS workflow, generating undesired diastereomeric peptides that are notoriously difficult to separate from the target API, thereby devastating overall yield and therapeutic safety.
As a Senior Application Scientist, I approach chiral method development not as a trial-and-error exercise, but as a rational matching of analyte functional groups to the correct Chiral Stationary Phase (CSP). This guide objectively compares the top-performing CSPs for Fmoc-protected dipeptides and provides a self-validating experimental workflow to ensure absolute confidence in your enantiomeric excess (ee) determinations.
Mechanistic Insights: The Chiral Challenge of Fmoc-D-Pro-Gly-OH
To select the optimal column, we must first deconstruct the analyte. The separation of Fmoc-D-Pro-Gly-OH enantiomers is governed by three primary structural features interacting with the CSP:
-
The Fmoc Protecting Group: Provides a massive, hydrophobic, and electron-rich fluorenyl ring system. This is the primary anchor for
stacking interactions. -
The Proline Pyrrolidine Ring: Introduces significant steric bulk and conformational rigidity directly adjacent to the chiral
-carbon, dictating the "steric fit" into the CSP's chiral cavities. -
The C-terminal Glycine Carboxylic Acid: Offers an acidic moiety capable of strong hydrogen bonding or targeted ionic interactions (anion exchange).
Because the Fmoc group dominates the molecule's hydrophobicity, Reversed-Phase (RP) or Polar Organic Modes (POM) are highly effective, preventing the analyte from being excessively retained as it would be in Normal Phase chromatography.
Chiral recognition mechanisms between Fmoc-D-Pro-Gly-OH and Chiral Stationary Phases.
Comparative Analysis of Chiral Stationary Phases (CSPs)
Polysaccharide-Based CSPs (e.g., Cellulose/Amylose Derivatives)
Columns such as Lux Cellulose-2 or Chiralpak IC utilize derivatized cellulose or amylose immobilized on silica. They are highly effective for Fmoc-protected amino acids under Reversed-Phase (RP) conditions [1].
-
Mechanism of Action: Chiral recognition occurs via the insertion of the hydrophobic Fmoc group into the chiral helical cavities of the polysaccharide backbone, stabilized by hydrogen bonding with the carbamate linkage.
-
Pros: Broad selectivity, excellent baseline resolution, and seamless compatibility with standard LC-MS volatile buffers (e.g., 0.1% TFA in Acetonitrile) [2].
-
Cons: Can exhibit peak tailing if the acidic additive concentration is not perfectly optimized to suppress the ionization of the C-terminal carboxylic acid.
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin - Chirobiotic T)
Macrocyclic antibiotics like Teicoplanin provide a multimodal chiral recognition environment [3].
-
Mechanism of Action: The Teicoplanin selector features multiple chiral centers, hydrogen-bonding sites, and a hydrophobic "cup." The free carboxylic acid of the Glycine residue interacts ionically with the amine groups of the CSP, while the Fmoc group interacts with the hydrophobic regions [4].
-
Pros: Exceptional performance in Polar Organic Mode (POM). Often provides complementary selectivity to polysaccharide columns—if an epimer co-elutes on cellulose, it will likely resolve on Teicoplanin.
-
Cons: Generally exhibits lower column efficiency (broader peaks) compared to modern sub-2 µm core-shell polysaccharide columns.
Cinchona Alkaloid-Based Anion Exchangers (e.g., QN-AX)
These columns utilize quinine derivatives acting as weak anion exchangers [5].
-
Mechanism of Action: Specifically targets the free C-terminal carboxylic acid of Fmoc-D-Pro-Gly-OH via stereoselective ion-pairing. Simultaneous
stacking occurs between the quinoline ring of the CSP and the Fmoc group of the analyte. -
Pros: Unmatched selectivity for free acids; highly tunable by adjusting mobile phase pH and counter-ion concentration.
-
Cons: Requires specific polar-ionic mobile phases (e.g., Methanol with Acetic Acid and Diethylamine), which necessitate longer column equilibration times.
Data Presentation: Comparative Performance
The following table synthesizes expected chromatographic parameters for the enantiomeric separation of Fmoc-Pro-Gly-OH based on established methodologies for Fmoc-derivatives across different CSPs[1][2][4][5].
| CSP Category | Example Column | Optimized Mobile Phase | Retention Time (L / D) (min) | Selectivity ( | Resolution ( |
| Polysaccharide | Lux Cellulose-2 | ACN / Water (0.1% TFA) (60:40) | 12.4 / 14.8 | 1.25 | 2.8 |
| Macrocyclic Glycopeptide | Chirobiotic T | MeOH / 0.1% NH | 8.5 / 10.2 | 1.30 | 3.2 |
| Cinchona Alkaloid | QN-AX | MeOH / AcOH / DEA (100:0.3:0.2) | 15.1 / 18.3 | 1.45 | 4.1 |
(Note: The D-enantiomer typically elutes second on Cinchona alkaloid columns under polar-ionic conditions, though elution order must always be empirically verified via single-enantiomer spike experiments).
Experimental Protocol: Self-Validating Chiral HPLC Workflow
To ensure scientific integrity, a chiral method cannot simply assume resolution; it must prove it during every run. The following step-by-step methodology guarantees a self-validating system.
Step 1: Mobile Phase Preparation & System Equilibration
-
Prepare the mobile phase specific to the chosen CSP (e.g., 60% Acetonitrile / 40% Milli-Q Water with 0.1% Trifluoroacetic Acid for Polysaccharide columns). Causality: TFA suppresses the ionization of the Glycine carboxylic acid, preventing secondary interactions with residual silanols that cause peak tailing.
-
Degas the mixture via ultrasonication for 15 minutes.
-
Equilibrate the chiral column at a flow rate of 1.0 mL/min at 25°C until a stable baseline is achieved (typically 10-15 column volumes).
Step 2: System Suitability Testing (SST)
-
Blank Injection: Inject 5 µL of the sample diluent. Causality: Confirms the absence of ghost peaks or carryover that could be falsely integrated as an enantiomeric impurity.
-
Racemate Injection: Inject a standard solution of racemic Fmoc-Pro-Gly-OH (1 mg/mL). Causality: Proves the system's thermodynamic capability to separate the L and D forms.
-
Validation Criteria: Confirm that the resolution (
) between the L and D enantiomers is (baseline resolution).
Step 3: Sample Analysis & Quantification
-
Inject the Fmoc-D-Pro-Gly-OH sample (1 mg/mL).
-
Identify the main peak (D-enantiomer) and any minor peak at the retention time corresponding to the L-enantiomer.
-
Calculate the Enantiomeric Excess (ee) using the area normalization method:
Step-by-step experimental workflow for chiral HPLC method validation and sample analysis.
Conclusion & Recommendations
For the routine chiral purity assessment of Fmoc-D-Pro-Gly-OH, polysaccharide-based columns operating in reversed-phase mode offer the best balance of speed, resolution, and ease of use. However, for complex matrices or when dealing with highly similar diastereomeric impurities, orthogonal methods using Cinchona alkaloid-based anion exchangers provide superior, targeted selectivity for the free carboxylic acid moiety. Always validate your chosen method with a racemic standard to ensure the thermodynamic resolution is sufficient for accurate ee% quantification.
References
-
Title: Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives... Source: RSC Advances URL: [Link]
-
Title: Chiral HPLC Separation of Protected Amino Acids Source: Journal of Liquid Chromatography & Related Technologies URL: [Link]
-
Title: A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases... Source: Molecules (PMC) URL: [Link]
-
Title: HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases Source: Phenomenex Application Note URL: [Link]
Sources
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. phenomenex.com [phenomenex.com]
- 3. tandfonline.com [tandfonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Thermal stability comparison of D-Pro vs L-Pro containing peptides
Executive Summary
Objective: This guide provides a technical comparison of the thermal stability profiles of peptides containing D-Proline (D-Pro) versus their natural L-Proline (L-Pro) counterparts.
Core Insight: The impact of D-Pro substitution is context-dependent .
-
In
-hairpins and turns: D-Pro is a potent stabilizer . It nucleates Type II' -turns, often increasing melting temperatures ( ) significantly or enabling folding in sequences that would otherwise be random coils. -
In Collagen triple helices: D-Pro is generally a destabilizer . The collagen triple helix requires a continuous Polyproline II (PPII) geometry, which D-Pro disrupts, leading to significant drops in
unless specific stereoelectronic mimics are used. -
In Cyclic Peptides: The D-Pro-L-Pro motif acts as a structural lock, reducing conformational entropy and enhancing thermal and proteolytic stability.
Mechanistic Foundation: The Stereoelectronic Effect
To understand the thermal stability differences, one must look beyond simple chirality to the ring puckering preferences dictated by the stereoelectronic effect.
Ring Puckering and Backbone Torsion
The pyrrolidine ring of proline is not planar; it adopts specific "puckers" to relieve torsional strain.
-
L-Proline: Prefers the C
-endo pucker in collagen (X position) and C -exo in the Y position (often Hyp). -
D-Proline: When introduced into an L-peptide backbone, D-Pro forces specific
and torsion angles that are energetically forbidden for L-Pro.
The Turn Inducer (Type II')
The most critical application of D-Pro is in nucleating
-
L-Pro-Gly: Typically forms a Type I or Type II turn, which is often flexible or less compatible with a right-handed twisted
-sheet. -
D-Pro-Gly: Strongly favors the Type II'
-turn conformation. This geometry perfectly aligns the entering and exiting strands for inter-strand hydrogen bonding, locking the hairpin structure and raising the thermal denaturation barrier.
Comparative Analysis & Data
Scenario A: -Hairpin Peptides (Trpzippers & Model Systems)
In short peptides (10-16 residues), the turn sequence dictates global stability.
| Parameter | L-Pro Containing Variant (e.g., L-Pro-Gly turn) | D-Pro Containing Variant (e.g., D-Pro-Gly turn) | Stability Outcome |
| Secondary Structure | Often Random Coil / Transient Structure | Stable | D-Pro Dominates |
| Melting Temp ( | Often undefined (linear non-cooperative transition) | > 60°C (in optimized Trpzippers) | D-Pro variants show cooperative unfolding. |
| Low or Positive (Unfavorable) | Negative (Favorable) | D-Pro reduces entropic cost of folding. |
Experimental Evidence:
In "Trpzipper" peptides (tryptophan zippers), replacing the turn sequence with Asn-Gly (common L-turn) often results in a
Scenario B: Collagen Mimetic Peptides (CMPs)
The collagen triple helix is a rod-like superhelix of three Polyproline II strands.
| Parameter | L-Pro (Native Sequence) | D-Pro Substitution (X or Y pos) | Stability Outcome |
| Sequence Motif | L-Pro Dominates | ||
| Melting Temp ( | ~47.3°C (for standard 21-mers) | Decreased ( | D-Pro disrupts the PPII helix geometry. |
| Structural Integrity | High (Triple Helix) | Low / Disordered | Steric clash prevents tight packing. |
Critical Nuance: While simple D-Pro is destabilizing, specific D-Pro surrogates (like
Scenario C: Cyclic Peptides
Cyclization reduces the entropy of the unfolded state. Adding D-Pro further constrains the loop.
-
The D-Pro-L-Pro Template: This motif is widely used to force cyclic peptides into a
-hairpin mimetic structure.[1] -
Thermal/Proteolytic Correlation: While
is hard to define for small cycles (they don't "melt" like proteins), the conformational rigidity is measured by amide proton exchange rates. D-Pro containing cycles show significantly slower exchange rates (tighter structure) compared to all-L cycles.
Experimental Protocol: CD Thermal Denaturation
To objectively measure these differences, Circular Dichroism (CD) spectroscopy is the gold standard.
Protocol Workflow
Prerequisites:
-
Buffer: 10 mM Phosphate, pH 7.0 (Avoid Tris/Chloride which absorb in far-UV).
-
Concentration: 20-50
M peptide. -
Path Length: 1 mm or 2 mm quartz cuvette.
Step-by-Step:
-
Baseline Scan: Record spectrum (190-260 nm) at 5°C to confirm folded state.
- -sheet signature: Minimum at ~216 nm.
-
Triple Helix signature: Maximum at ~225 nm, Minimum at ~198 nm.
-
Thermal Ramp: Heat sample from 5°C to 95°C.
-
Ramp Rate: 1°C/min (Equilibrium is crucial).
-
Data Pitch: 0.5°C or 1°C.
-
-
Wavelength Monitoring:
-
Monitor ellipticity (
) at the signal extremum (e.g., 216 nm for hairpins, 225 nm for collagen).
-
-
Reversibility Check: Cool back to 5°C and rescan to ensure no aggregation occurred.
Data Analysis
Calculate the Fraction Folded (
Visualization of Mechanisms
Workflow: Thermal Stability Assessment
Caption: Standard workflow for determining peptide melting temperature (
Structural Logic: D-Pro vs L-Pro
Caption: Decision matrix showing how the structural context (Helix vs. Turn) inverts the stability impact of D-Proline.
References
-
Cochran, A. G., Skelton, N. J., & Starovasnik, M. A. (2001). Tryptophan zippers: Stable, monomeric beta-hairpins. Proceedings of the National Academy of Sciences.[2]
-
Gerrein, T. A., Wright, M. M., Cano-Sampaio, N., & Del Valle, J. R. (2025). Synthesis and stability of collagen mimetic peptides featuring δ-heteroatom-substituted prolines. Organic & Biomolecular Chemistry.
-
Syud, F. A., Stanger, H. E., & Gellman, S. H. (2001).[3] Interstrand Side Chain−Side Chain Interactions in a Designed β-Hairpin: Significance of Both Lateral and Diagonal Pairings. Journal of the American Chemical Society.
-
Brodsky, B., & Persikov, A. V. (2005). Molecular structure of the collagen triple helix. Advances in Protein Chemistry.
-
Qian, Z., et al. (2020). Rational design of cell-permeable cyclic peptides containing a D-Pro-L-Pro motif. Bioorganic & Medicinal Chemistry.
Sources
- 1. Biaryl amino acid templates in place of D-Pro-L-Pro in cyclic beta-hairpin cationic antimicrobial peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trp zipper folding kinetics by molecular dynamics and temperature-jump spectroscopy. – Folding@home [foldingathome.org]
- 3. Sequence dependence of β-hairpin structure: Comparison of a salt bridge and an aromatic interaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
1-Fmoc-D-prolyl-glycine: Safe Handling and Disposal Protocol
Part 1: Executive Summary & Technical Profile
As a Senior Application Scientist, I emphasize that while 1-Fmoc-D-prolyl-glycine (Fmoc-D-Pro-Gly-OH) is generally classified as non-hazardous under GHS criteria, its disposal must be managed with the rigor applied to all organic chemical intermediates. In drug development, "non-hazardous" does not mean "municipal trash." The primary disposal pathway is thermal destruction (incineration) to ensure complete mineralization of the fluorenylmethoxycarbonyl (Fmoc) moiety and the peptide backbone.
Physicochemical Profile for Disposal
Before initiating disposal, verify the material state against these parameters to select the correct waste stream.
| Parameter | Specification | Disposal Implication |
| Chemical Name | 1-Fmoc-D-prolyl-glycine | N/A |
| CAS Number | 2361610-55-9 (Generic Fmoc-AA protocols apply) | Use for waste manifesting |
| Physical State | White to off-white powder | Solid waste stream (unless dissolved) |
| Solubility | Soluble in DMF, DMSO, MeOH | Compatible with organic liquid waste streams |
| Combustibility | Carbon-based; combustible | High BTU value ; ideal for fuel blending/incineration |
| Reactivity | Stable; incompatible with strong bases | Segregate from base waste (e.g., piperidine) to prevent premature deprotection |
Part 2: Pre-Disposal Risk Assessment (The "Why" and "How")
The Chemical Context
Effective disposal requires understanding the compound's lifecycle. 1-Fmoc-D-prolyl-glycine is typically used in Solid Phase Peptide Synthesis (SPPS).
-
Risk Factor: Upon contact with secondary amines (like piperidine), the Fmoc group is cleaved, releasing dibenzofulvene .[1] While the parent compound is stable, waste containers mixed with bases can generate exothermic reactions and precipitate solids (dibenzofulvene polymers).
-
Directive: Never mix pure Fmoc-amino acid waste with deprotection waste (20% Piperidine/DMF) unless explicitly authorized by your waste contractor, as this complicates the BTU profile and chemical composition.
Regulatory Classification (RCRA)
-
US EPA Status: Not a P-listed or U-listed hazardous waste.
-
Characteristic Waste: If dissolved in flammable solvents (MeOH, Acetonitrile), it carries the D001 (Ignitable) characteristic.
-
Best Practice: Manage as Non-Regulated Chemical Waste for incineration.
Part 3: Step-by-Step Disposal Protocols
Workflow 1: Disposal of Pure Solid Substance
Applicable for: Expired reagents, spilled solids, or excess weighing powder.
-
Containment: Transfer the solid 1-Fmoc-D-prolyl-glycine into a wide-mouth high-density polyethylene (HDPE) or amber glass jar.
-
Scientific Logic:[1] Avoid low-density plastics if residual solvents are present.
-
-
Labeling: Affix a hazardous waste label. Even if non-hazardous, label clearly:
-
Content: "Non-Regulated Chemical Waste: 1-Fmoc-D-prolyl-glycine"
-
Hazard Check: "Organic Solid"
-
-
Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates). The organic peptide backbone can act as a fuel source, creating a fire hazard if mixed with strong oxidizers.
-
Final Disposition: Transfer to the facility's Solid Waste for Incineration stream.
Workflow 2: Disposal of Liquid Waste (Reaction Mixtures)
Applicable for: HPLC effluent, mother liquors from recrystallization, or dissolved synthesis waste.
-
Solvent Identification: Determine the primary solvent.
-
Scenario A (Halogenated): Dissolved in DCM (Dichloromethane).[2]
-
Scenario B (Non-Halogenated): Dissolved in DMF, DMSO, or Methanol.
-
-
Segregation:
-
Pour Scenario A waste into the Halogenated Organic Waste carboy.
-
Pour Scenario B waste into the Non-Halogenated Organic Waste carboy.
-
-
pH Check: Ensure the solution is neutral (pH 6-8).
-
Critical Step: If the solution contains TFA (Trifluoroacetic acid), neutralize carefully with bicarbonate before combining with general organic waste to prevent container pressurization.
-
-
Documentation: Log the concentration of Fmoc-D-Pro-Gly-OH on the waste tag. This aids the disposal facility in calculating the caloric value for incineration.
Workflow 3: Contaminated Debris
Applicable for: Weighing boats, gloves (Nitrile), and paper towels.
-
Collection: Place all solid debris into a clear, 6-mil polyethylene bag or a dedicated "Lab Trash" bucket specifically marked for chemical debris.
-
Double Bagging: When full, seal the bag with tape and place it inside a second bag (double containment) to prevent dust release during transport.
-
Disposal: Process as Solid Hazardous Debris (often incinerated or landfilled depending on local regulations for trace contamination).
Part 4: Visual Decision Matrix
The following diagram illustrates the logical flow for segregating 1-Fmoc-D-prolyl-glycine waste to ensure safety and compliance.
Figure 1: Waste segregation decision tree for Fmoc-protected peptide reagents. This flow ensures incompatible solvents (halogenated vs. non-halogenated) are separated to meet EPA disposal requirements.
Part 5: Emergency Response (Spill Procedures)
In the event of a spill of 1-Fmoc-D-prolyl-glycine, follow this "Dry-Clean" Protocol to minimize liquid waste generation.
-
PPE Required: Nitrile gloves, safety goggles, and a lab coat.[3] (Respiratory protection is rarely needed unless large quantities of dust are generated).
-
Containment: If solid, cover with a paper towel to prevent dust dispersal. If liquid, dike the area with absorbent pads.[3]
-
Cleanup:
-
Solids: Sweep gently into a dust pan. Do not use a vacuum cleaner unless it is HEPA-rated and explosion-proof.
-
Liquids: Absorb with vermiculite or sand.
-
-
Decontamination: Wipe the surface with a soap and water solution.[3][4][5] Avoid using ammonia or amines for cleaning, as this can cleave the Fmoc group and leave sticky dibenzofulvene residues.
References
-
National Institutes of Health (NIH). (2020). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PubMed Central. Retrieved from [Link]
Sources
Personal protective equipment for handling 1-Fmoc-D-prolyl-glycine
Topic: Personal Protective Equipment & Operational Safety for 1-Fmoc-D-prolyl-glycine Content Type: Operational Safety Guide Audience: Researchers, Senior Scientists, Laboratory Managers[1]
Executive Summary: The "Immediate Action" Card
For immediate reference in the laboratory. Do not remove from the workspace.
| Parameter | Critical Specification |
| Compound Type | Fmoc-protected Dipeptide (Solid) |
| Primary Hazard | Irritant (H315, H319, H335) .[1] Potential respiratory sensitizer (dust).[1][2] |
| Core PPE | Nitrile Gloves (0.11mm+), Safety Glasses (Side Shields), Lab Coat (Buttoned).[1] |
| Respiratory | Work in Fume Hood recommended.[1][2] If open bench: N95/P2 Mask . |
| Solvent Risk | If dissolved in DMF/DMSO, permeation risk increases.[1] Double glove recommended.[1] |
| Disposal | Solid Hazardous Waste .[1][3] Do NOT flush.[1] |
Chemical Profile & Hazard Analysis
Senior Scientist Insight: While specific toxicological data for the D-isomer (1-Fmoc-D-prolyl-glycine) is often extrapolated from its L-isomer analogs (Fmoc-Pro-Gly-OH, CAS 250695-65-9) and constituent amino acids, the safety protocol must be governed by the Fmoc moiety and the physical form (fine powder).[1]
The Fmoc group (Fluorenylmethyloxycarbonyl) is stable but can act as a skin and respiratory irritant. More critically, in peptide synthesis, this compound is often handled alongside Piperidine (deprotection) and DMF (solvent), which dramatically escalates the risk profile.
GHS Classification (Extrapolated):
-
Warning
-
H315: Causes skin irritation.[1]
Personal Protective Equipment (PPE) Matrix
Rationale: This matrix is designed to prevent not just acute exposure, but long-term sensitization common in peptide chemistry.[1]
| Protection Zone | Recommended Equipment | Technical Rationale & Specifications |
| Ocular | Safety Glasses with Side Shields (ANSI Z87.1 / EN166) | Why: Prevents contact with airborne dust particles during weighing.[1] Upgrade: Use Chemical Goggles if handling large quantities (>5g) or if dissolved in splashing solvents.[1] |
| Dermal (Hand) | Nitrile Gloves (Min.[1] thickness 0.11 mm) | Why: Latex is permeable to many peptide coupling solvents.[1] Nitrile offers superior chemical resistance.Protocol: Inspect for pinholes.[1] Change immediately if splashed.[1][7] |
| Dermal (Body) | Lab Coat (Cotton/Poly blend, long sleeve) | Why: Minimizes skin exposure to dust settling on arms.[1] Must be buttoned to the neck. |
| Respiratory | Fume Hood (Sash at proper height) | Why: Engineering controls are superior to masks.[1] The hood captures dust and solvent vapors.Backup: N95/FFP2 Particulate Respirator if weighing outside a hood. |
Visualizing PPE Selection Logic
Use this decision tree to determine the necessary protection level based on your current task.
Figure 1: PPE Selection Logic Flowchart based on physical state and quantity.[1]
Operational Workflow: Handling Protocols
Phase A: Pre-Handling Preparation
-
Workspace Check: Ensure the fume hood is operational (face velocity 0.3–0.5 m/s).
-
Solvent Compatibility: If dissolving, verify glove compatibility with the solvent (e.g., DMF degrades latex; use Nitrile or Laminate).
-
Equipment: Have an anti-static gun or ionizer ready if the powder is static-prone (common with protected peptides) to prevent "flying" particles.[1]
Phase B: Active Handling (Weighing & Transfer)
Objective: Zero contamination of the balance and zero inhalation.
-
Don PPE: Put on lab coat, glasses, and gloves before opening the container.
-
Tare: Place the weighing boat/vial on the balance and tare.
-
Transfer:
-
Open the vial inside the fume hood if possible.
-
Use a clean, dry spatula.
-
Technique: Do not dump. Tap the spatula gently to dispense.
-
-
Seal: Close the stock container immediately after removing the required amount. Parafilm is recommended for long-term storage (2-8°C) to prevent moisture ingress (hygroscopic nature).[1]
Phase C: Post-Handling & Doffing
-
Wipe Down: Clean the balance area with a wet paper towel (solvent appropriate) to capture invisible dust.
-
Glove Removal: Use the "beak" method (pulling one glove off inside out, holding it in the gloved hand, then peeling the second off over the first) to prevent skin contact with the outer glove surface.
-
Wash: Wash hands with soap and water for 20 seconds.[1]
Emergency Response & Disposal
Spill Response Protocol
-
Minor Spill (Solid):
-
Major Spill (Solution):
Disposal Plan
Strict Adherence Required: Fmoc-amino acids are chemical waste.[1][9]
-
Solid Waste: Label as "Hazardous Chemical Waste - Solid - Fmoc-peptide".[1]
-
Liquid Waste: Segregate based on solvent (e.g., Halogenated if DCM is used; Non-halogenated if DMF/Methanol).[1]
-
Empty Containers: Triple rinse with solvent; dispose of rinsate as hazardous waste.[1] Deface label and discard container.
Visualizing Spill Logic
Figure 2: Immediate Spill Response Decision Tree.
References
-
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: Fmoc-Gly-OH. Retrieved from
-
BenchChem. (2025).[1][3] Proper Disposal of Fmoc-alpha-methyl-L-Aspartic Acid: A Step-by-Step Guide. Retrieved from [1]
-
PubChem. (n.d.).[1] Fmoc-Gly-OH Hazard Summary. National Library of Medicine. Retrieved from [1]
-
University of California, Irvine. (2020).[1] Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [1]
-
Boc Sciences. (n.d.).[1] Why Fmoc-Protected Amino Acids Dominate SPPS?. Retrieved from [1]
Sources
- 1. Fmoc-D-Pro-OH ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. biovera.com.au [biovera.com.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. capotchem.cn [capotchem.cn]
- 7. peptide.com [peptide.com]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
